20-Hydroxyganoderic Acid G
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H44O9 |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17-,18+,19-,24+,27-,28?,29-,30-/m1/s1 |
InChI 键 |
HHCQRNABFNZPFW-MEOQCLIPSA-N |
手性 SMILES |
CC(CC(=O)CC(C)([C@@H]1CC(=O)[C@]2([C@]1([C@H](C(=O)C3=C2[C@@H](C[C@H]4[C@]3(CC[C@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O |
规范 SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
The Labyrinth of Gold: A Technical Guide to the Biosynthesis of 20-Hydroxyganoderic Acid G
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate biosynthetic pathway of 20-Hydroxyganoderic Acid G, a pharmacologically significant triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially engineering the production of this valuable compound.
Introduction: The Mevalonate (B85504) Pathway and the Genesis of Triterpenoids
The journey to this compound begins with the universal mevalonate (MVA) pathway, a fundamental metabolic route for the synthesis of isoprenoids and sterols in fungi.[1][2] This pathway commences with acetyl-CoA and culminates in the formation of the C30 triterpenoid precursor, lanosterol (B1674476).[3][4][5] The initial steps involve the sequential action of several key enzymes, including HMG-CoA synthase and HMG-CoA reductase, the latter being a critical rate-limiting enzyme in the pathway.[1][4] Subsequent enzymatic transformations lead to the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks.[1] The condensation of these units, catalyzed by synthases such as farnesyl diphosphate (B83284) synthase (FDPS), ultimately produces squalene (B77637).[1][6] Squalene then undergoes epoxidation and cyclization, mediated by squalene epoxidase (SE) and 2,3-oxidosqualene-lanosterol cyclase (OSC), to yield the foundational tetracyclic triterpenoid, lanosterol.[1][6]
The Post-Lanosterol Modifications: A Cytochrome P450 Symphony
The remarkable diversity of ganoderic acids arises from a series of extensive oxidative modifications of the lanosterol backbone, primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).[1][7][8][9] These enzymes are responsible for introducing hydroxyl, keto, and carboxyl groups at various positions on the lanosterol scaffold, leading to a vast array of structurally distinct and biologically active compounds.[10][11]
While the precise, linear pathway to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known functions of characterized CYPs from G. lucidum and the structures of related ganoderic acids. The biosynthesis is a multi-step process involving sequential oxidations at different carbon positions of the lanosterol molecule.
A Putative Biosynthetic Pathway to this compound
The proposed pathway, illustrated below, highlights the key enzymatic transformations starting from lanosterol. It is important to note that the exact order of some steps may vary, and some intermediates may serve as substrates for multiple enzymatic reactions, creating a complex metabolic network.
Caption: A putative biosynthetic pathway for this compound.
Key Enzymes in Ganoderic Acid Biosynthesis
Several cytochrome P450 enzymes have been identified and functionally characterized in G. lucidum, providing crucial insights into the intricate web of ganoderic acid biosynthesis. While a specific C-20 hydroxylase for Ganoderic Acid G has not yet been definitively identified, the functions of other CYPs on the lanosterol skeleton suggest a similar enzymatic logic.
| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Reference(s) |
| CYP5150L8 | Catalyzes a three-step oxidation at C-26 of lanosterol. | Lanosterol | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | [12] |
| CYP5139G1 | C-28 oxidation. | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | [13] |
| CYP512U6 | C-23 hydroxylation. | Ganoderic Acid DM, Ganoderic Acid TR | Hainanic Acid A, Ganoderic Acid Jc | [7][11] |
| CYP512W2 | C-7/C-11 and C-15 oxidation. | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Ganoderic Acid Y, Ganodermic Acid Jb | [14] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Functional Characterization of CYP450 Enzymes
This protocol describes the expression of a candidate G. lucidum CYP450 gene in a heterologous host, such as Saccharomyces cerevisiae, to determine its enzymatic function.
Experimental Workflow:
Caption: Workflow for heterologous expression and functional analysis of CYP450s.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from G. lucidum mycelia or fruiting bodies, followed by first-strand cDNA synthesis using a reverse transcriptase.[15]
-
Gene Cloning: The target CYP450 gene is amplified from the cDNA library by PCR using gene-specific primers and cloned into a suitable yeast expression vector.
-
Yeast Transformation and Culture: The expression vector is transformed into a competent S. cerevisiae strain. Transformed yeast cells are grown in an appropriate selective medium.[12]
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP450 enzyme are isolated by differential centrifugation.
-
In vitro Enzyme Assay: The enzymatic reaction is typically carried out in a buffer containing the isolated microsomes, a putative substrate (e.g., lanosterol or an intermediate ganoderic acid), and an NADPH-cytochrome P450 reductase system.[12]
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the novel product.[12][16]
Quantitative Analysis of Ganoderic Acids by HPLC
This protocol outlines a general method for the quantification of ganoderic acids in G. lucidum extracts.
Methodology:
-
Extraction: Dried and powdered G. lucidum fruiting bodies are extracted with a solvent such as 95% ethanol (B145695).[17][18] The extract is then filtered and concentrated.
-
HPLC Analysis: The analysis is performed on a reverse-phase C18 column.[19][20]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid) is commonly used.[19]
-
Detection: UV detection at a wavelength of approximately 254 nm is typical for ganoderic acids.[19]
-
Quantification: The concentration of the target ganoderic acid is determined by comparing its peak area to a standard curve generated from a purified standard of the compound.[20]
-
Quantitative Data Summary
Quantitative data specifically for the biosynthesis of this compound is limited in the current literature. However, studies on related ganoderic acids and total triterpenoid production provide valuable context.
| Strain/Condition | Compound(s) Measured | Titer/Content | Reference(s) |
| S. cerevisiae expressing cyp5150l8 | 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA) | 14.5 mg/L | [12] |
| S. cerevisiae expressing cyp5150l8 and cyp5139g1 | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 mg/L | [13] |
| Cultivated Ganoderma spp. | Ganoderic Acid A | 827.50 to 2010.36 µg/g | [19] |
| Cultivated Ganoderma spp. | Ganoderic Acid B | 16.64 to 916.89 µg/g | [19] |
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving the initial synthesis of lanosterol via the mevalonate pathway, followed by a series of specific oxidative modifications catalyzed predominantly by cytochrome P450 enzymes. While significant progress has been made in identifying and characterizing several key CYPs in the ganoderic acid biosynthetic network, the precise enzymes and the exact sequence of reactions leading to this compound remain to be fully elucidated.
Future research should focus on the identification and functional characterization of the specific hydroxylase responsible for the C-20 modification. The application of transcriptomics and metabolomics will be instrumental in identifying candidate genes and tracking the flow of intermediates through the pathway.[6] A deeper understanding of the regulatory mechanisms governing the expression of biosynthetic genes will also be critical.[10] Ultimately, this knowledge will not only unravel the intricate biochemistry of G. lucidum but also pave the way for the metabolic engineering of microbial hosts for the sustainable and high-titer production of this compound and other valuable ganoderic acids for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
20-Hydroxyganoderic Acid G structure and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyganoderic Acid G is a highly oxygenated lanostane (B1242432) triterpenoid (B12794562) derived from fungi of the Ganoderma genus, notably Ganoderma curtisii. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols and an exploration of its mechanism of action involving key signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is distinguished by a lanostane skeleton, a tetracyclic triterpene framework, with an additional hydroxyl group at the C-20 position. Its systematic IUPAC name, molecular formula, and other key identifiers are provided below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4E)-7-[(1R,3aS,4R,5R,7aS,8R,9R,11aS,11bR)-4,8-dihydroxy-1-(2-hydroxypropan-2-yl)-3a,5,7a,9-tetramethyl-2,6-dioxododecahydro-1H-cyclopenta[a]phenanthren-4-yl]-5-methylhept-4-enoic acid | Inferred from structure |
| Molecular Formula | C30H44O9 | [1][2] |
| Molecular Weight | 548.66 g/mol | [1][2] |
| CAS Number | 400604-12-8 | [1] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Optical Rotation | Not specified in literature | |
| Solubility | Soluble in DMSO. Formulations for in vivo use can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline. | [3] |
| InChI Key | HHCQRNABFNZPFW-BETRBYGXSA-N | [2] |
Biological Activities and Quantitative Data
The primary biological activity reported for this compound is its anti-inflammatory effect, particularly in the context of neuroinflammation.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglia are the resident immune cells of the central nervous system, and their overactivation contributes to neuroinflammatory processes in various neurological disorders.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (μM) | Source(s) |
| BV-2 (murine microglia) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO release | 21.33 | [1] |
This finding suggests that this compound has the potential to be a therapeutic agent for neuroinflammatory diseases.[1]
Anticancer and Immunomodulatory Activities
While many ganoderic acids exhibit anticancer and immunomodulatory properties, specific studies quantifying these effects for this compound are limited in the currently available literature. Broader research on ganoderic acids suggests that they can induce apoptosis and cell cycle arrest in various cancer cell lines and modulate immune responses through cytokine regulation.[4][5][6][7] Further investigation is required to determine the specific efficacy of this compound in these areas.
Signaling Pathways
The anti-inflammatory effects of ganoderic acids are often attributed to their modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. While direct evidence for this compound is still emerging, the known mechanisms of related ganoderic acids provide a strong basis for its likely mode of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Several ganoderic acids have been shown to inhibit NF-κB activation in microglia and other immune cells.[8][9][10][11][12][13] It is highly probable that this compound exerts its anti-inflammatory effects by interfering with this pathway, thereby reducing the expression of iNOS and subsequent NO production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000826) [hmdb.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear factor-κB/p65 responds to changes in the Notch signaling pathway in murine BV-2 cells and in amoeboid microglia in postnatal rats treated with the γ-secretase complex blocker DAPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20-Hydroxyeicosatetraenoic Acid Regulates the Src/EGFR/NF-κB Signaling Pathway Via GPR75 to Activate Microglia and Promote TBI in the Immature Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Isolation of 20-Hydroxyganoderic Acid G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyganoderic Acid G is a lanostane-type triterpenoid (B12794562), a class of complex organic compounds widely investigated for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and isolation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide a detailed understanding of this specific bioactive compound.
Natural Sources and Occurrence
This compound has been identified as a constituent of several species of fungi belonging to the genus Ganoderma. These fungi, commonly known as "Reishi" or "Lingzhi," have a long history of use in traditional Asian medicine. The primary documented natural sources of this compound are the fruiting bodies of these mushrooms.
Specifically, the compound has been isolated from:
-
Ganoderma lucidum : A well-known and widely studied medicinal mushroom, from which a vast array of triterpenoids, including this compound, have been identified.[1]
-
Ganoderma curtisii : An ethanol (B145695) extract of the fruiting bodies of this species has also been shown to contain this compound.[2]
-
Ganoderma neo-japonicum Imazeki : Recent studies have also identified this compound as a chemical constituent of this species.
The occurrence of this compound, like other ganoderic acids, is primarily in the fruiting body of the fungus. The concentration of these compounds can be influenced by various factors, including the specific Ganoderma strain, cultivation conditions, and the developmental stage of the fruiting body.
Quantitative Analysis
While numerous studies have focused on the qualitative identification and isolation of ganoderic acids, specific quantitative data for this compound is not extensively reported in the available literature. Most quantitative analyses on Ganoderma species tend to focus on the total triterpenoid content or the concentration of more abundant ganoderic acids, such as Ganoderic Acid A.
One study on Ganoderma neo-japonicum Imazeki provided mass spectrometry data for this compound, which can be used for its identification and relative quantification.
| Compound | Source | Analytical Method | Observed Mass (m/z) | Reference |
| This compound | Ganoderma neo-japonicum Imazeki | LC-MS | 531.2936 [M-H]⁻ | [3] |
Further research is required to establish the precise concentrations of this compound in various Ganoderma species and to understand how different environmental and genetic factors influence its production.
Biosynthesis of Ganoderic Acids
The biosynthesis of this compound follows the general pathway for triterpenoid synthesis in fungi, starting with the mevalonate (B85504) (MVA) pathway. This pathway produces the precursor lanosterol (B1674476), a 30-carbon tetracyclic triterpene. The structural diversity of ganoderic acids arises from subsequent modifications of the lanosterol backbone by a series of enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze hydroxylation and oxidation reactions at various positions on the lanostane (B1242432) skeleton, leading to the vast array of ganoderic acids observed in nature. The hydroxylation at the C-20 position, which characterizes this compound, is a result of such enzymatic modifications.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Ganoderma species generally follows a multi-step procedure involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods reported in the literature.[1][4]
1. Preparation of Fungal Material:
-
Obtain dried fruiting bodies of a Ganoderma species known to contain this compound.
-
Thoroughly clean the material to remove any contaminants.
-
Grind the dried fruiting bodies into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered fungal material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24-48 hours with periodic agitation.
-
Alternatively, perform a Soxhlet extraction or an accelerated solvent extraction for higher efficiency.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
-
Repeat the extraction process on the residue two to three more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent such as chloroform (B151607) or ethyl acetate. The triterpenoids, including this compound, will preferentially partition into the organic phase.
-
Separate the organic layer and wash it with distilled water to remove any water-soluble impurities.
-
Dry the organic fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved sample onto a silica gel column (200-300 mesh) pre-equilibrated with the starting mobile phase.
-
Elute the column with a gradient of chloroform and acetone (B3395972) or a similar solvent system of increasing polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
Reversed-Phase C18 Column Chromatography:
-
Pool the fractions containing this compound and further purify them on a reversed-phase C18 column.
-
Elute with a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative or semi-preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).
Anti-Inflammatory Signaling Pathway
Ganoderic acids, as a class of compounds, are known to possess significant anti-inflammatory properties. While the specific signaling cascade for this compound is still under detailed investigation, studies on related ganoderic acids and extracts containing them point towards the modulation of key inflammatory pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][6]
In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Ganoderic acids are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.
Conclusion
This compound is a naturally occurring triterpenoid with potential therapeutic applications, particularly in the realm of anti-inflammatory research. Its presence in various Ganoderma species, coupled with established methods for its isolation, makes it an accessible compound for further investigation. While quantitative data remains limited, the elucidation of its biosynthetic and signaling pathways provides a solid foundation for future studies aimed at optimizing its production and exploring its full pharmacological potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Bioactivity of Lanostane Triterpenoids from Ganoderma: A Technical Guide for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
The medicinal mushroom Ganoderma, particularly the species Ganoderma lucidum, has been a cornerstone of traditional medicine in Asia for centuries. Its profound therapeutic properties are largely attributed to a diverse array of secondary metabolites, among which the lanostane-type triterpenoids are of paramount scientific interest. These highly oxygenated tetracyclic triterpenoids, including numerous ganoderic and lucidenic acids, exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This technical guide offers an in-depth exploration of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development efforts.
Biological Activities and Quantitative Data
Lanostane (B1242432) triterpenoids isolated from Ganoderma species demonstrate significant potential in several key therapeutic areas, including oncology, inflammation, and oxidative stress mitigation. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the potency of these compounds.
Cytotoxic Activity against Cancer Cell Lines
A primary focus of Ganoderma triterpenoid (B12794562) research is their anti-cancer potential. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2][3][4] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds.[5]
Table 1: Cytotoxicity of Lanostane Triterpenoids from Ganoderma spp.
| Compound | Ganoderma Species | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Ganoderic Acid A | G. lucidum | HepG2 (Liver Cancer) | 187.6 (24h), 203.5 (48h) | [5] |
| Ganoderic Acid A | G. lucidum | SMMC7721 (Liver Cancer) | 158.9 (24h), 139.4 (48h) | [5] |
| Ganoderic Acid Y | G. lucidum | H460 (Lung Cancer) | 22.4 | [5] |
| 7-Oxo-ganoderic acid Z2 | G. lucidum | H460 (Lung Cancer) | 43.1 | [5] |
| Lucidenic Acid A | G. lucidum | PC-3 (Prostate Cancer) | 35.0 ± 4.1 | [6] |
| Lucidenic Acid A | G. lucidum | HL-60 (Leukemia) | 61 (72h), 142 (24h) | [6] |
| Lucidenic Acid N | G. lucidum | COLO205 (Colon Cancer) | 486 | [6] |
| Lucidenic Acid N | G. lucidum | HepG2 (Liver Cancer) | 230 | [6] |
| Lucidenic Acid N | G. lucidum | HL-60 (Leukemia) | 64.5 | [6] |
| Compound 16 | G. leucocontextum | K562 (Leukemia) | 10-20 | [7] |
| Compound 16 | G. leucocontextum | PC-3 (Prostate Cancer) | 10.8 | [7] |
| Compound 14 | G. leucocontextum | PC-3 (Prostate Cancer) | 14.4 | [7] |
| Ganoderiol F | G. lucidum | MDA-MB-231 (Breast) | 42.0 ± 1.9 | [8] |
| Ganoderic Acid DM | G. lucidum | K562 (Leukemia) | 43.0 ± 0.3 | [8] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | G. luteomarginatum | HeLa (Cervical Cancer) | 1.29 | [9] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | G. luteomarginatum | A549 (Lung Cancer) | 1.50 |[9] |
Note: IC50 values can vary based on the specific assay conditions, cell line, and exposure time.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Lanostane triterpenoids from Ganoderma have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[10][11]
Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids from Ganoderma spp.
| Compound | Ganoderma Species | Assay Model | Activity Measured | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Ganoderterpene A | G. lucidum | LPS-induced BV-2 microglia | NO Production Inhibition | 7.15 | |
| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | G. tsugae | LPS/IFN-γ-induced N9 microglia | NO Production Inhibition | >100 | [12] |
| Tsugaric acid A | G. tsugae | fMLP/CB-stimulated neutrophils | Superoxide Anion Inhibition | 16.2 ± 2.6 | [12] |
| Chizhiene A | G. lucidum | LPS-induced RAW264.7 | NO Production Inhibition | >40 (Dose-dependent inhibition observed) | [13][14] |
| Chizhiene C | G. lucidum | LPS-induced RAW264.7 | NO Production Inhibition | >40 (Dose-dependent inhibition observed) |[13][14] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and aging. Ganoderma triterpenoids possess the ability to scavenge free radicals, thereby mitigating oxidative stress.[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 3: Antioxidant Activity of Lanostane Triterpenoids from Ganoderma spp.
| Compound/Extract | Ganoderma Species | Assay | IC50 / EC50 | Reference |
|---|---|---|---|---|
| Lingzhine F | G. lucidum | ABTS Radical Scavenging | EC50: 0.27 ± 0.05 mM | [16] |
| Lingzhine E | G. lucidum | ABTS Radical Scavenging | EC50: 0.59 ± 0.15 mM | [16] |
| Total Triterpenoids (UCEP) | G. lucidum | DPPH Radical Scavenging | EC50: 1775 µg/mL | [15] |
| Total Triterpenoids (UCEP) | G. lucidum | ABTS Radical Scavenging | EC50: 1618 µg/mL | [15] |
| Extracellular Polysaccharides (EPS) | G. lucidum | DPPH Radical Scavenging | IC50: 15.59 ± 0.42 mg/mL |[1] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of Ganoderma triterpenoids are mediated through their interaction with complex cellular signaling networks. Understanding these pathways is crucial for targeted drug development.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several Ganoderma triterpenoids exert their anti-inflammatory effects by blocking this pathway, often by preventing the degradation of IκBα.[10]
Induction of Mitochondria-Mediated Apoptosis
Many ganoderic acids, including Ganoderic Acid TR, trigger the intrinsic pathway of apoptosis, a critical process for eliminating cancer cells.[1] This is achieved by modulating key regulatory proteins of the Bcl-2 family. Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 lead to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[1]
Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Ganoderma triterpenoids.
General Workflow for Triterpenoid Bioactivity Screening
The process of identifying and characterizing bioactive triterpenoids from Ganoderma follows a systematic workflow, from initial extraction to detailed mechanistic studies.
Cytotoxicity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of natural products.[3] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Materials:
-
Target cancer cell lines (e.g., HepG2, A549, PC-3).
-
96-well microtiter plates.
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test triterpenoid compound, dissolved in DMSO to create a stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the triterpenoid stock solution in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium only) and a vehicle control (medium with the same percentage of DMSO used for the highest test concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antioxidant: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[7]
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4][7]
-
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test triterpenoid compound, dissolved in methanol or ethanol.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
96-well microtiter plate or spectrophotometer cuvettes.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare a fresh working solution of DPPH in methanol. Protect the solution from light.
-
Assay Setup: In a 96-well plate, add 100 µL of the triterpenoid solution at various concentrations to different wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a blank (solvent only) and a positive control.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Conclusion
The lanostane triterpenoids from Ganoderma represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antioxidant activities, mediated through the modulation of key cellular signaling pathways, underscore their importance in modern drug discovery. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into these promising natural compounds and accelerating their translation into novel therapeutic agents. Continued exploration of the structure-activity relationships and in vivo efficacy of these compounds will be critical in unlocking their full potential for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imispain.com [imispain.com]
- 13. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
The Myco-Alchemists: A Technical Guide to the Discovery and Chemistry of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
For millennia, Ganoderma lucidum, the revered "mushroom of immortality," has been a cornerstone of traditional Eastern medicine. However, it was not until the latter half of the 20th century that the scientific community began to unravel the mycochemical intricacies responsible for its purported therapeutic effects. This technical guide delves into the discovery and history of ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids that represent one of the most significant bioactive constituents of Ganoderma. We will explore the key milestones in their isolation and characterization, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.
A Journey Through Time: The Discovery and History of Ganoderic Acids
The scientific exploration of the chemical constituents of Ganoderma fungi gained significant momentum in the early 1980s. Prior to this, the mushroom's medicinal properties were largely attributed to its polysaccharide content. The landmark moment in the history of ganoderic acids arrived in 1982 when Japanese researchers T. Kubota, Y. Asaka, I. Miura, and H. Mori first reported the isolation and structural elucidation of ganoderic acids A and B from the fruiting bodies of Ganoderma lucidum.[1][2] This discovery opened a new frontier in the myco-chemistry of this fungus, shifting the research focus to its non-polar, triterpenoid-rich fractions.
Following this initial breakthrough, the subsequent decades witnessed an exponential increase in the number of identified ganoderic acids and related triterpenoids. To date, over 150 distinct ganoderic acids have been isolated and characterized from various Ganoderma species.[3][4] These compounds are all derivatives of lanosterol, a tetracyclic triterpene, and their structural diversity arises from variations in their side chains and the degree of oxidation of the lanostane (B1242432) skeleton.
The timeline of ganoderic acid research is marked by the continuous refinement of analytical techniques, which has enabled the isolation and identification of an ever-expanding array of these complex molecules. Early research relied heavily on classical chromatographic methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5] The advent of High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, revolutionized the purification of individual ganoderic acids.[3][6] More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS) has provided a powerful tool for the rapid identification and quantification of these compounds in complex extracts.[7]
From Fungus to Flask: Experimental Protocols for Ganoderic Acid Extraction and Purification
The isolation of pure ganoderic acids from Ganoderma species is a multi-step process that requires careful optimization of extraction and chromatographic conditions. The following protocols are a synthesis of established methodologies and provide a robust framework for obtaining these valuable compounds.
Preparation of Fungal Material
The starting material for ganoderic acid extraction is typically the dried fruiting bodies of Ganoderma lucidum or other Ganoderma species.
-
Drying: The fresh fruiting bodies are first cleaned of any debris and then dried to a constant weight. This is commonly achieved by oven-drying at a temperature of 60-70°C for 24-48 hours.
-
Pulverization: The dried mushroom is then ground into a fine powder (typically 40-60 mesh) to increase the surface area for efficient solvent extraction.
Solvent Extraction
Ganoderic acids are non-polar compounds, and their extraction is typically achieved using organic solvents.
-
Soxhlet Extraction: A traditional and effective method involves the exhaustive extraction of the powdered mushroom with a solvent like 95% ethanol (B145695) in a Soxhlet apparatus for 24 hours.
-
Maceration: A simpler, though potentially less efficient, method is maceration, where the powdered mushroom is soaked in a solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique utilizes ultrasonic waves to disrupt the fungal cell walls, enhancing solvent penetration and reducing extraction time.
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a thick, resinous material.
Fractionation and Purification
The crude extract is a complex mixture of various compounds, and a series of chromatographic steps are necessary to isolate individual ganoderic acids.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing triterpenoids.
-
Preparative High-Performance Liquid Chromatography (HPLC): The triterpenoid-rich fractions obtained from silica gel chromatography are then further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. The elution is monitored at a specific wavelength (typically around 252 nm), and the peaks corresponding to individual ganoderic acids are collected.
Quantitative Data at a Glance
The yield and purity of ganoderic acids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction and purification methods employed. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Extraction Yields of Crude Ganoderic Acids
| Ganoderma Species | Extraction Method | Solvent | Yield (%) | Reference |
| G. tsugae | Maceration | Acidic Ethyl Acetate | 4.2 | [8] |
| G. lucidum | Soxhlet | 95% Ethanol | Not Specified | [7] |
| G. lucidum | Hot Solvent Extraction | Ethanol | 1.74 | [9] |
| G. lucidum | Hot Solvent Extraction | Water | 1.56 | [9] |
Table 2: Purity and Yield from Preparative HPLC
| Ganoderic Acid | Starting Material | Purity (%) | Yield (mg from g of crude) | Reference |
| Ganoderic Acid A | 5 g of AESM* | >98 | >100 | [8] |
| Ganoderic Acid S | 300 mg crude triterpenes | 83.0 | 3.7 | [10] |
| Ganoderic Acid T | 300 mg crude triterpenes | 97.8 | 25.7 | [10] |
| Ganoderol B | 300 mg crude triterpenes | 90.4 | 16.4 | [10] |
*AESM: Acidic Ethyl Acetate Soluble Material
Table 3: HPLC and UPLC-MS/MS Analytical Parameters
| Parameter | Method 1 (HPLC) | Method 2 (UPLC-MS/MS) |
| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | ACQUITY UPLC BEH C18 |
| Mobile Phase | Acetonitrile : 2% Acetic Acid (gradient) | 0.1% Formic Acid in Water and Acetonitrile (gradient) |
| Flow Rate | 7.8 mL/min | Not Specified |
| Detection | UV at 252 nm | ESI in negative mode (MRM) |
| Reference | [8] | [11] |
Elucidating the Molecular Mechanisms: Signaling Pathways Modulated by Ganoderic Acids
A significant body of research has focused on understanding the molecular mechanisms underlying the diverse biological activities of ganoderic acids. These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Effects via NF-κB Signaling
Chronic inflammation is a key driver of many diseases. Ganoderic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12][13] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
The diagram below illustrates the inhibitory effect of ganoderic acids on the NF-κB signaling pathway.
Inhibition of the NF-κB signaling pathway by ganoderic acids.
Induction of Apoptosis in Cancer Cells
Ganoderic acids have also been extensively studied for their anti-cancer properties, with many studies demonstrating their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[6][14] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.
The following diagram illustrates the key steps in the ganoderic acid-induced apoptotic pathway.
Induction of apoptosis by ganoderic acids via the intrinsic pathway.
Conclusion
The discovery of ganoderic acids marked a pivotal moment in the scientific understanding of the medicinal properties of Ganoderma lucidum. From their initial isolation in the early 1980s to the ongoing exploration of their complex pharmacology, these triterpenoids have emerged as a rich source of potential therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the historical context, detailing essential experimental protocols, and presenting key quantitative data. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways like NF-κB and apoptosis, continues to fuel interest in their development for the treatment of inflammatory diseases and cancer. As analytical techniques become even more sophisticated, the myco-chemical landscape of Ganoderma will undoubtedly reveal further treasures, solidifying the legacy of this ancient remedy in modern science.
References
- 1. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]
- 4. [Application of 2d NMR techniques in the structure determination of ganosporelactone A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 20-Hydroxyganoderic Acid G: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for 20-Hydroxyganoderic Acid G, a promising lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Physicochemical Properties
This compound is a highly oxygenated lanostanoid. Its fundamental physicochemical characteristics are summarized below. It is important to note a persistent ambiguity in scientific literature and databases between "Ganoderic Acid G" (with a molecular formula of C30H44O8) and "this compound" (C30H44O9). The data presented here pertains to this compound unless otherwise specified.
| Property | Value | Reference |
| Molecular Formula | C30H44O9 | [1] |
| Molecular Weight | 548.66 g/mol | [2] |
| Melting Point | 224-226 °C (for Ganoderic Acid G, C30H44O8) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. A stock solution of 12 mg/mL (22.53 mM) in DMSO is achievable with sonication. For in vivo studies, a formulation of 2 mg/mL (3.75 mM) can be prepared in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. | [] |
| Spectroscopic Data | 13C NMR: Spectroscopic data is available in various databases. A comprehensive list of chemical shifts is yet to be definitively assigned specifically to the 20-hydroxy derivative. Mass Spectrometry: As a member of the ganoderic acid family, it exhibits characteristic fragmentation patterns, including the loss of a C5H8O2 side chain (100 Da) and successive water molecules. | [4] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and immunomodulatory activities. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby sequestering the p50/p65 dimer in the cytoplasm.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation. This compound has been observed to modulate the phosphorylation of key kinases within these cascades, leading to a downstream reduction in the expression of inflammatory mediators. The precise hierarchical effects can vary depending on the cell type and stimulus.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol outlines the procedure for detecting the phosphorylation status and total protein levels of key signaling molecules.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or an inflammatory stimulus (e.g., LPS) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines.
Materials:
-
6-well cell culture plates
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells as described for Western blotting.
-
Extract total RNA from the cells using TRIzol or a similar reagent.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols provided herein offer a robust framework for further investigation into its mechanisms of action and therapeutic applications. Further research is warranted to fully elucidate its physicochemical properties and to explore its efficacy in preclinical models of inflammatory diseases.
References
- 1. 20-hydroxylganoderic acid G | C30H44O9 | CID 139586678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Ganoderma Triterpenes: A Technical Guide for Researchers
Introduction
Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine in Asia for centuries, revered for its purported health-promoting and longevity-enhancing properties. Modern scientific inquiry has begun to validate these ancient claims, particularly focusing on the pharmacological activities of its secondary metabolites. Among these, the triterpenoids, a class of structurally diverse and highly oxygenated lanostanoids, have emerged as potent agents with significant therapeutic potential.[1][2][3] These compounds are biosynthesized via the mevalonate (B85504) (MVA) pathway and are recognized as one of the primary contributors to Ganoderma's medicinal effects, which include anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[3][4][5]
This technical guide provides an in-depth overview of the current research on the therapeutic potential of Ganoderma triterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.
Anticancer Properties of Ganoderma Triterpenes
Ganoderma lucidum triterpenoids (GLTs) exhibit a broad spectrum of anticancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic activities.[1] Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell survival and progression.
Mechanisms of Action
1.1.1. Induction of Cell Cycle Arrest and Apoptosis GLTs have been shown to induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines.[1] For instance, Ganoderic acid DM (GA-DM) has been shown to mediate G1 cell cycle arrest in breast cancer cells by decreasing the protein levels of CDK2, CDK6, and cyclin D1. This cell cycle blockade is often a prelude to apoptosis. GLTs primarily induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, and the subsequent activation of effector caspases like caspase-3, -7, and -9.[6]
1.1.2. Inhibition of Metastasis and Angiogenesis The metastatic cascade involves cell adhesion, migration, and invasion. GLTs have demonstrated the ability to inhibit these processes. Studies show that GLTs can regulate matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, thereby impeding cancer cell invasion.[7] Furthermore, triterpenoid (B12794562) extracts have been found to possess anti-angiogenesis effects, which are critical for preventing the formation of new blood vessels that supply nutrients to tumors.[8]
1.1.3. Modulation of Signaling Pathways The anticancer effects of GLTs are mediated by their influence on several critical signaling pathways. They have been reported to inhibit the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in cancer cell proliferation and survival.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, often hyperactivated in cancer, is another key target that is suppressed by GLT treatment.[8]
Caption: Intrinsic apoptosis pathway induced by Ganoderma triterpenes.
Quantitative Data: Cytotoxicity
The in vitro cytotoxic effects of various Ganoderma triterpenes are commonly evaluated using the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting cell growth.
| Triterpenoid / Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ganoderiol F | HeLa (Cervical) | 8 µM | [8] |
| Lucidenic acid A | Hep G2 (Liver) | Significant Activity | [9] |
| Lucidenic acid N | P-388 (Leukemia) | Significant Activity | [9] |
| Ganoderic acid E | Hep G2 (Liver) | Significant Activity | [9] |
| Ganoderenic acid D | Hep G2 (Liver) | 0.14 mg/mL | [10][11] |
| Ganoderenic acid D | HeLa (Cervical) | 0.18 mg/mL | [10][11] |
| Ganoderic Acid DM | PC-3 (Prostate) | 10.6 µM (5α-reductase inhibition) | [3] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation time and specific assays used.
Anti-inflammatory Properties
Chronic inflammation is a key driver of various diseases. GLTs have demonstrated potent anti-inflammatory effects by targeting the molecular pathways that orchestrate the inflammatory response.[12][13]
Mechanisms of Action
The anti-inflammatory effects of GLTs are primarily mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[12][14] In LPS-stimulated macrophages, GLTs suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[12] This is achieved by:
-
Inhibiting NF-κB Activation: GLTs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[12][15]
-
Suppressing MAPK Phosphorylation: GLTs down-regulate the LPS-induced phosphorylation of key MAPK members, including ERK1/2 and JNK, which are upstream regulators of inflammatory responses.[12][14]
-
Inhibiting AP-1 Activity: The transcription factor AP-1, another crucial regulator of inflammation, is also inhibited by GLT treatment.[12]
Caption: Inhibition of NF-κB and MAPK pathways by Ganoderma triterpenes.
Neuroprotective Effects
Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. Ganoderma triterpenes have shown promise as neuroprotective agents due to their potent antioxidant and anti-inflammatory activities.[16][17]
Mechanisms of Action
Studies have demonstrated that certain triterpenoids and aromatic meroterpenoids isolated from G. lucidum exhibit significant neuroprotective effects in vitro.[16][18] They can protect neuronal cells (e.g., SH-SY5Y) from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.[16] The protective mechanisms include:
-
Antioxidant Activity: GLTs possess strong free radical scavenging capabilities, which helps to mitigate oxidative damage to neuronal cells.[16][18]
-
Anti-inflammatory Effects in the CNS: By inhibiting inflammatory pathways, GLTs can reduce neuroinflammation, a key component in the progression of diseases like Alzheimer's.[19][20]
-
Neurotrophic Activity: Some triterpenoids have been found to promote neuronal survival, exhibiting effects similar to nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[21]
Quantitative Data: Neuroprotection
| Compound | Cell Line | Insult | Concentration | Cell Survival Rate | Reference |
| Compound 1 (new lanostanoid) | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 72.4% | [16] |
| Lingzhine E | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 77.1% | [16] |
| Lingzhine F | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 80.2% | [16] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of Ganoderma triterpenes.
Caption: General experimental workflow for in vitro evaluation.
Extraction and Isolation of Triterpenes
The extraction of triterpenes is typically achieved using organic solvents.
-
Preparation: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder.
-
Extraction: The powder is extracted with a solvent such as ethanol (B145695), methanol, or acetone. Optimized methods like heat-assisted or ultrasound-assisted extraction can enhance yield.[22][23] For instance, an optimal condition for ethanol extraction was determined to be 60.22°C for 6 hours.[10][11]
-
Purification: The crude extract is concentrated and can be further purified by various chromatographic techniques, including normal and reverse-phase High-Performance Liquid Chromatography (HPLC), to isolate individual triterpenoid compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[24][25]
-
Treatment: Aspirate the medium and treat the cells with various concentrations of Ganoderma triterpenes. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.[24]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ganoderma triterpenes for the selected time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25]
-
Cell Seeding and Treatment: Seed cells and treat with Ganoderma triterpenes as described for the apoptosis assay.[24]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[24][25]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.[24][25]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
Conclusion and Future Perspectives
Ganoderma triterpenes represent a rich and valuable source of bioactive compounds with significant therapeutic potential. Extensive research has provided compelling evidence for their anticancer, anti-inflammatory, and neuroprotective activities, underpinned by their ability to modulate key cellular signaling pathways.[1] The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further investigation. However, while in vitro and in vivo studies are promising, more research and well-designed clinical trials are necessary to fully exploit these compounds for therapeutic applications.[1] Future work should focus on elucidating the structure-activity relationships of individual triterpenoids, optimizing drug delivery systems to improve bioavailability, and conducting rigorous clinical evaluations to translate the vast potential of Ganoderma triterpenes into novel treatments for a range of human diseases.
References
- 1. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAJOR BIOACTIVE TRITERPENOIDS FROM GANODERMA SPECIES AND THEIR THERAPEUTIC ACTIVITY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 6. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of triterpenes of Ganoderma lucidum on lipopolysaccharide-induced inflammatory responses and acute liver injury: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The magical effects of Ganoderma lucidum triterpenoids - FocusHerb [focusherb.com]
- 20. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triterpenoids with neurotrophic activity from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Anti-inflammatory Potential of 20-Hydroxyganoderic Acid G: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyganoderic Acid G, a lanostane (B1242432) triterpenoid (B12794562) isolated from fungi of the Ganoderma genus, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its known bioactivity, and places it within the broader context of the well-documented anti-inflammatory effects of ganoderic acids. This document details relevant experimental protocols and visualizes key signaling pathways implicated in the anti-inflammatory action of this class of compounds, aiming to equip researchers with the foundational knowledge required for further investigation and drug development.
Introduction to this compound
This compound is a specific member of the ganoderic acids, a large family of highly oxidized triterpenoids that are primary bioactive components of the medicinal mushroom Ganoderma lucidum and related species.[1] These compounds are recognized for a wide array of pharmacological activities, with anti-inflammatory effects being one of the most significant.[1] While research on many ganoderic acids is extensive, the specific body of literature for this compound is still developing. However, initial findings suggest its potential as a modulator of inflammatory responses, particularly in the context of neuroinflammation.[2]
Quantitative Data on Anti-inflammatory Activity
The available quantitative data for the anti-inflammatory activity of this compound is currently limited but specific. Further research is required to elucidate its effects on a wider range of inflammatory markers and cell types.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Cell Line | Inflammatory Stimulus | Bioassay | IC50 Value | Reference |
| This compound | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Inhibition of activated microglia | 21.33 μM | [2] |
Note: While this compound has been identified as a constituent in an anti-inflammatory fraction of Ganoderma neo-japonicum that was shown to reduce levels of TNF-α, PGE2, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages, the specific contribution of this compound to this effect was not quantified in isolation.[3]
Putative Mechanisms of Action: Insights from the Ganoderic Acid Family
The primary anti-inflammatory mechanisms of ganoderic acids involve the modulation of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1] Many ganoderic acids have been shown to inhibit this pathway by preventing the phosphorylation of key signaling intermediates.[1]
Modulation of MAPK Signaling Pathways
The MAPK family of kinases (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[4] The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. Some ganoderic acids have demonstrated the ability to suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating the expression of downstream inflammatory targets.[4]
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anti-inflammatory properties of compounds like this compound. These serve as a template for future investigations.
Cell Culture and Treatment
Murine macrophage cell lines such as RAW 264.7 or microglial cell lines like BV-2 are commonly used.
-
Cell Seeding: Cells are seeded in appropriate well plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, typically LPS (100 ng/mL to 1 µg/mL), and incubating for a specified period (e.g., 30 minutes for phosphorylation studies, 18-24 hours for cytokine and NO production).[3][4]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[3]
-
Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, total p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using image analysis software.[1]
Conclusion and Future Directions
This compound demonstrates clear in vitro anti-inflammatory activity through the inhibition of activated microglia.[2] While specific mechanistic data for this compound remains limited, the extensive research on the broader family of ganoderic acids strongly suggests that its effects are likely mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.[1][4]
Future research should focus on:
-
Expanding In Vitro Profiling: Quantifying the inhibitory effects of this compound on the production of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).
-
Elucidating Mechanisms: Performing detailed Western blot and reporter gene assays to confirm and quantify the inhibitory action of this compound on the NF-κB and MAPK pathways.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammation to determine its therapeutic potential.
The foundational data and contextual information provided in this whitepaper serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic promise of this compound as a novel anti-inflammatory agent.
References
The Metabolic Significance of 20-Hydroxyganoderic Acid G in Ganoderma lucidum: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 20-Hydroxyganoderic Acid G within the metabolic framework of Ganoderma lucidum. While the complete biosynthetic pathway and specific metabolic functions of many individual ganoderic acids, including this compound, are still under active investigation, this document synthesizes the current understanding of ganoderic acid biosynthesis, highlights the probable position of this compound within this pathway, and details the experimental methodologies crucial for its study. This paper aims to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and pharmacology who are focused on the vast therapeutic potential of Ganoderma lucidum.
Introduction: The Landscape of Ganoderic Acids
Ganoderma lucidum, a renowned medicinal mushroom, produces a complex arsenal (B13267) of secondary metabolites, among which the ganoderic acids (GAs) are of significant interest due to their wide range of pharmacological activities. GAs are highly oxygenated lanostane-type triterpenoids, and over 150 distinct structures have been identified from this fungus. These compounds are synthesized via the mevalonate (B85504) (MVA) pathway, leading to the triterpenoid (B12794562) precursor, lanosterol. A series of subsequent modifications, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, generates the vast diversity of GAs.
This compound is a member of this extensive family of triterpenoids. While its precise metabolic role is not fully elucidated, its structure suggests it is a product of the complex oxidative modifications that occur downstream of lanosterol. Evidence points to C-20 hydroxylation as a key metabolic step in the diversification of ganoderic acids. For instance, 20-hydroxy ganoderic acid C2 has been identified as a metabolite of ganoderic acid A, indicating that hydroxylation at the C-20 position is a known biotransformation in Ganoderma.
Biosynthesis of Ganoderic Acids: A General Overview
The biosynthesis of all ganoderic acids, including this compound, commences with the MVA pathway, a conserved route for isoprenoid synthesis. This pathway culminates in the formation of lanosterol, the foundational tetracyclic triterpenoid.
The Mevalonate Pathway to Lanosterol
The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules yields squalene, which is then epoxidized and cyclized to produce lanosterol.
Post-Lanosterol Modifications: The Role of Cytochrome P450 Enzymes
Following the synthesis of lanosterol, a cascade of oxidative reactions, including hydroxylations, carboxylations, and ketone formations, is initiated. These reactions are primarily catalyzed by a large family of CYP450 enzymes. The Ganoderma lucidum genome contains numerous CYP450 genes, many of which are implicated in the biosynthesis of ganoderic acids. The specific sequence of these enzymatic modifications determines the final structure of the individual ganoderic acid.
The Putative Role of this compound in Metabolism
While a definitive pathway to this compound has not been experimentally verified, its structure strongly suggests it arises from the hydroxylation of a precursor ganoderic acid at the C-20 position. This reaction would be catalyzed by a specific CYP450 enzyme.
Unveiling the Molecular Targets of 20-Hydroxyganoderic Acid G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyganoderic Acid G, a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of its molecular targets and mechanisms of action, with a focus on its effects on neuroinflammation. While direct binding partners of this compound are still under investigation, substantial evidence points towards its modulatory effects on key inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades and workflows to facilitate further research and drug development efforts.
Quantitative Data Summary
The primary reported bioactivity of this compound is its ability to inhibit the inflammatory response in microglial cells. The following table summarizes the key quantitative data available.
| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 |
| This compound | BV-2 (murine microglia) | LPS | Nitric Oxide Production | Inhibition of NO release | 21.33 μM |
Inferred Molecular Mechanisms and Signaling Pathways
Based on the observed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, and drawing parallels from studies on structurally similar ganoderic acids, the primary molecular targets of this compound are likely key regulatory proteins within the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound inhibits this pathway by preventing the phosphorylation and degradation of IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade in the inflammatory response. LPS stimulation activates the phosphorylation of several MAPKs, including p38, JNK, and ERK. These phosphorylated kinases, in turn, activate transcription factors that regulate the expression of inflammatory genes. Ganoderic acids have been shown to inhibit the phosphorylation of these MAPKs. It is proposed that this compound exerts its anti-inflammatory effects by a similar mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's molecular targets.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine measurements, or shorter time points for phosphorylation studies).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB (p-IKK, p-IκBα, p-p65) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against the target proteins (total and phosphorylated forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a promising anti-inflammatory agent, with evidence suggesting its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways in microglia. While direct binding targets are yet to be definitively identified, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on identifying the direct molecular interactors of this compound to fully elucidate its mechanism of action and to facilitate the development of novel therapeutics for neuroinflammatory and other inflammatory disorders.
Methodological & Application
Application Notes and Protocols for the Isolation of 20-Hydroxyganoderic Acid G from Ganoderma curtisii
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the isolation and purification of 20-Hydroxyganoderic Acid G, a bioactive lanostane (B1242432) triterpenoid (B12794562), from the fruiting bodies of Ganoderma curtisii.
Introduction
This compound is a lanostane triterpenoid that has been isolated from the fruiting bodies of Ganoderma curtisii.[1] Like other ganoderic acids, it is of significant interest to the scientific community for its potential therapeutic properties. This document outlines a comprehensive protocol for the extraction, separation, and purification of this compound, enabling researchers to obtain high-purity samples for further investigation.
The isolation procedure follows a logical workflow that begins with the preparation of the fungal material, followed by a multi-step extraction and chromatographic purification process. Each step is designed to progressively enrich the concentration of the target compound, culminating in a highly purified final product.
Experimental Protocols
Preparation of Fungal Material
The initial step involves the preparation of the Ganoderma curtisii fruiting bodies to ensure efficient extraction of the target compound.
Protocol:
-
Obtain dried fruiting bodies of Ganoderma curtisii.
-
Clean the raw material to remove any extraneous debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to maximize the surface area for solvent extraction.
-
Store the resulting powder in a cool, dry, and dark environment to prevent degradation of the bioactive compounds.
Ethanolic Extraction of Crude Triterpenoids
An ethanolic extraction is employed to isolate the crude fraction containing triterpenoids, including this compound.
Protocol:
-
Macerate the powdered Ganoderma curtisii (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours, with intermittent stirring.
-
Filter the mixture through a multi-layered cheesecloth, followed by filtration with Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two additional times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanolic extracts from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation of the target compounds. The result is a crude ethanolic extract.
Solvent Partitioning for Triterpenoid Enrichment
Solvent-solvent partitioning is a crucial step to separate the triterpenoid-rich fraction from more polar and non-polar impurities present in the crude extract.
Protocol:
-
Suspend the crude ethanolic extract in distilled water (e.g., 2 L).
-
Perform a liquid-liquid extraction using an equal volume of a non-polar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) (e.g., 2 L x 3).
-
Combine the organic solvent fractions, which will contain the less polar triterpenoids.
-
Dry the combined organic fraction over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.
Silica (B1680970) Gel Column Chromatography
The triterpenoid-enriched fraction is subjected to silica gel column chromatography for further separation based on polarity.
Protocol:
-
Prepare a silica gel (e.g., 200-300 mesh) column packed in a non-polar solvent such as chloroform (B151607).
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of the same solvent and carefully load it onto the top of the column.
-
Elute the column with a gradient of chloroform and a more polar solvent like acetone (B3395972) or methanol. A suggested starting gradient could be a stepwise increase in the more polar solvent (e.g., from 100% chloroform to mixtures of chloroform:acetone like 9:1, 8:2, etc.).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the desired triterpenoids.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is achieved using preparative HPLC, which offers high-resolution separation.
Protocol:
-
Pool the fractions from the silica gel chromatography that show enrichment of the target compound.
-
Dissolve the pooled fraction in the initial mobile phase for HPLC.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like 0.1% acetic acid to improve peak shape. The specific gradient will require optimization for baseline separation.
-
Set the UV detector at a wavelength of approximately 252 nm, which is a common detection wavelength for ganoderic acids.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table provides representative data for the isolation and purification of ganoderic acids from Ganoderma species. It is important to note that these values are illustrative and the actual yields and purities for this compound from Ganoderma curtisii may vary depending on the starting material and experimental conditions. The data presented here is based on typical yields reported in the literature for similar compounds.[2][3][4]
| Purification Stage | Starting Material (g) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity of Target Compound (%) |
| Crude Ethanolic Extract | 1000 | 100 - 150 | 10 - 15 | < 5 |
| Triterpenoid-Enriched Fraction | 100 - 150 | 15 - 25 | 1.5 - 2.5 | 10 - 20 |
| Silica Gel Chromatography Pool | 15 - 25 | 1 - 3 | 0.1 - 0.3 | 40 - 60 |
| Preparative HPLC Purified Compound | 1 - 3 | 0.05 - 0.15 | 0.005 - 0.015 | > 95 |
Visualization of the Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
Application Notes and Protocols for Ethanol Extraction of Triterpenoids from Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a diverse class of secondary metabolites, are abundant in various fungal species, particularly in medicinal mushrooms such as Ganoderma lucidum (Reishi). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Ethanol (B145695) extraction is a widely employed and effective method for isolating triterpenoids from fungal materials. This document provides detailed protocols for conventional and advanced ethanol-based extraction techniques, along with comparative data to aid in method selection and optimization.
Data Presentation: Comparative Analysis of Extraction Methods
The following table summarizes quantitative data from various studies on the ethanol extraction of triterpenoids from fungi, primarily Ganoderma lucidum. This allows for a direct comparison of the efficiency of different extraction methodologies.
| Fungal Species | Extraction Method | Ethanol Concentration (%) | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Key Findings |
| Ganoderma lucidum | Ethanol Maceration | 95 | 30 | 6 hours | 1:40 | A traditional and straightforward method.[1] |
| Ganoderma lucidum | Sonication | 80 | 60 | 3 hours | 1:40 | A common method for sample pretreatment before analysis.[2] |
| Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | 50 | 80 | 100 minutes | 1:50 | Optimized conditions yielded 0.38% triterpenoids.[1][3] |
| Ganoderma lucidum | Heat-Assisted Extraction (HAE) | 62.5 | 90 | 78.9 minutes | - | Optimized for maximum yield of triterpenoids and phenolics.[4] |
| Ganoderma lucidum Spore Powder | Ultrasound-Assisted Extraction (UAE) | 95 | - | 5.4 minutes | 1:50 | Optimized for rapid extraction, yielding 0.97% triterpenoids.[5][6] |
| Ganoderma atrum | Microwave-Assisted Extraction (MAE) | 95 | 90 | 5 minutes | 1:25 | MAE demonstrated a high yield of 0.968% in a significantly shorter time compared to other methods.[7] |
| Sanghuangporus sanghuang Mycelium | Ultrasound-Assisted Extraction (UAE) | 80 | 60 | 20 minutes | 1:20 | Optimized conditions resulted in a maximum triterpenoid (B12794562) extraction of 13.30 mg/g.[8] |
| Pleurotus tuber-regium Sclerotium | Ultrasound-Assisted Extraction (UAE) | 75 | 55 | 45 minutes | - | Effective for extracting total triterpenes.[9] |
Experimental Protocols
Protocol 1: Conventional Ethanol Maceration
This protocol is a standard and widely used method for the extraction of triterpenoids.
Materials and Equipment:
-
Dried and powdered fungal material (e.g., Ganoderma lucidum fruiting bodies)
-
95% Ethanol
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 1 g of finely powdered fungal material.
-
Add 40 mL of 95% ethanol to the powder in a sealed flask.[1]
-
Place the flask on an orbital shaker and agitate gently for 6 hours at 30°C.[1]
-
After 6 hours, centrifuge the mixture at 8,000 x g for 10 minutes to pellet the solid material.[1]
-
Carefully decant and collect the supernatant.
-
For exhaustive extraction, the process can be repeated on the pellet with fresh ethanol.
-
Combine the supernatants from all extractions.
-
The combined extract can be concentrated using a rotary evaporator to remove the ethanol and obtain the crude triterpenoid extract.
-
The crude extract can be further purified using chromatographic techniques.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often in a shorter time frame.
Materials and Equipment:
-
Dried and powdered fungal material
-
Aqueous ethanol (concentration as per optimization, e.g., 50-95%)
-
Ultrasonic bath or probe sonicator
-
Temperature controller
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered fungal material (e.g., 1 g).
-
Add the appropriate volume of aqueous ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:50).[3][5][6]
-
Place the mixture in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 210 W), temperature (e.g., 80°C), and extraction time (e.g., 100 minutes) based on optimized parameters.[3] For spore powder, a much shorter time of around 5.4 minutes at a higher ethanol concentration (95%) and higher power (564.7 W) has been shown to be effective.[5][6]
-
After sonication, centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
The extract can then be concentrated and purified as described in the conventional protocol.
Protocol 3: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to rapidly heat the solvent and fungal matrix, leading to a significant reduction in extraction time.
Materials and Equipment:
-
Dried and powdered fungal material
-
Ethanol (e.g., 95%)
-
Microwave extraction system
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place the powdered fungal material into the microwave extraction vessel.
-
Add the solvent at the desired ratio (e.g., 1:25 for Ganoderma atrum).[7]
-
Set the extraction parameters: temperature (e.g., 90°C) and time (e.g., 5 minutes).[7]
-
After the extraction cycle, allow the vessel to cool.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
The supernatant contains the triterpenoid extract, which can be further processed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ethanol extraction of triterpenoids from fungi.
References
- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of a Triterpene Solution and Evaluation of the Hypolipidemic Efficacy of the Pleurotus tuber-regium (Fr.) Sing Sclerotium - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Ganoderic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ganoderic acids using High-Performance Liquid Chromatography (HPLC). Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, are significant for their potential therapeutic properties.[1] Accurate and reliable quantification of these compounds is essential for the quality control of raw materials, finished products, and for various stages of drug development.[1] HPLC with UV detection is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.[1][2]
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC-UV analysis of various ganoderic acids, compiled from multiple studies to facilitate methodological comparison.
Table 1: Chromatographic Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| HPLC System | Agilent 1260 Infinity II[1] | Agilent 1260 Infinity[3] | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector[1][4] | Not Specified |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)[1] | Zorbax C18 (4.6 x 250 mm, 5 µm)[5] | Lichrosorb RP-18 (Merck Hibar, 7 µm, 250 × 25 mm) (Semi-preparative)[1][4] | SHIMADZU Shim-pack GIST C18 (4.6 mm × 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 0.1% acetic acid (gradient)[3][5] | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic)[1] | Acetonitrile and 2% acetic acid (gradient)[1][4] | Acetonitrile and 0.2% acetic acid aqueous solution (gradient)[6] |
| Flow Rate | 0.6 mL/min[1][3] | 1.0 mL/min[1] | 0.8 mL/min[1][4] | 0.8 mL/min[6] |
| Detection Wavelength | 254 nm[1][2][3][6] | 257 nm[1] | 252 nm[1][4][5] | 254 nm[6] |
| Column Temperature | Not Specified | 20°C[1] | 30°C[1] | 30°C[6] |
| Injection Volume | 20 µL[5] | Not Specified | 20 µL[1] | 20 µL[6] |
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Result Range |
| Linearity (Correlation Coefficient, r²) | >0.998 - >0.9999[1][4][7][8] |
| Recovery (%) | 89.1 - 114.0%[7][8] |
| Intra-day Precision (RSD %) | 0.8 - 4.8%[1][4] |
| Inter-day Precision (RSD %) | 0.7 - 5.1%[1][4] |
| Limit of Detection (LOD) (µg/mL) | 0.6 - 2.2 µg/mL[1][7][9] |
| Limit of Quantitation (LOQ) (µg/mL) | 2 - 3 µg/mL[1][4] |
II. Experimental Protocols
This section provides detailed protocols for the extraction and HPLC analysis of ganoderic acids. These are general guidelines and may require optimization based on the specific sample matrix and analytical instrumentation.
A. Sample Preparation: Extraction of Ganoderic Acids
This protocol describes a common method for extracting ganoderic acids from Ganoderma fruiting bodies or mycelia.
Materials:
-
Dried and powdered Ganoderma sample
-
Methanol (B129727) or Ethanol (HPLC grade)[1]
-
Centrifuge[1]
-
Rotary evaporator[1]
Procedure:
-
Accurately weigh approximately 1 g of the powdered sample into a flask.[1][5]
-
Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or chloroform) to the flask.[1][5]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent, combining the supernatants.[1][5]
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.[1][5]
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 5-10 mL).[1][5]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[1][5]
B. Preparation of Standard Solutions
Materials:
-
Ganoderic acid reference standard(s)
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of the ganoderic acid reference standard to prepare a stock solution (e.g., 1 mg/mL in methanol).[5]
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to construct a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[5]
C. HPLC Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.[3][5]
-
Column: Zorbax C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B) is common.[3][5] A representative gradient program is provided in Table 3.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[5]
Table 3: Example Gradient Elution Program
| Time (min) | % Acetonitrile (A) | % 0.1% Acetic Acid in Water (B) |
| 0 | 20 | 80 |
| 8 | 29 | 71 |
| 25 | 29 | 71 |
| 55 | 30 | 70 |
| 60 | 80 | 20 |
| 65 | 20 | 80 |
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas.
D. Data Analysis
-
Qualitative Analysis: Identify the ganoderic acid peaks in the sample chromatogram by comparing their retention times with those of the reference standards.[5]
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.[1]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient greater than 0.999 is desirable.[1][5]
-
Use the peak area of the ganoderic acid in the sample chromatogram and the regression equation to calculate the concentration of the ganoderic acid in the sample.[1]
-
The final content is typically expressed as mg/g of the dried sample.[1]
-
III. Visualized Workflows
The following diagrams illustrate the general experimental workflow and the logic of the analytical process.
Caption: Experimental workflow for ganoderic acid quantification.
Caption: Logical relationship in HPLC quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Application of Electronic tongue and HPLC in rapid determination of functional triterpenes and origins of Ganoderma lucidum [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of Triterpenoids
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They exhibit a wide range of biological activities, making them promising candidates for drug development. The structural elucidation of these complex molecules is a critical step in their study and utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the molecular structure of triterpenoids. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides crucial evidence for compound identity and purity, which is essential for regulatory submissions in pharmaceutical development.[1] This document provides detailed application notes and protocols for the use of NMR in the structural elucidation of triterpenoids, targeted at researchers, scientists, and drug development professionals.
Core Principles of NMR in Triterpenoid (B12794562) Analysis
The structural analysis of triterpenoids by NMR relies on the interpretation of various parameters:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
-
Coupling Constants (J): The splitting of NMR signals due to the interaction of neighboring nuclei, providing information about dihedral angles and connectivity.
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal.
-
Correlation Spectroscopies: 2D NMR techniques that reveal correlations between different nuclei, either through bonds (J-coupling) or through space (Nuclear Overhauser Effect).
A systematic approach involving a suite of NMR experiments is necessary for the complete structural assignment of a triterpenoid.[1]
Key NMR Experiments for Triterpenoid Structure Elucidation
The comprehensive structural characterization of triterpenoids typically involves a series of 1D and 2D NMR experiments.[2][3][4]
1. 1D NMR Experiments:
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.[1] The integration of the signals helps in determining the relative number of protons.
-
¹³C NMR (Carbon NMR): This experiment provides information about the number and types of carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic structure.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. DEPT-45, DEPT-90, and DEPT-135 are common variants.[5] DEPT-135, for instance, shows CH and CH₃ signals pointing up, while CH₂ signals point down.[5]
2. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[6] It is instrumental in identifying spin systems and tracing proton-proton connectivities within the triterpenoid skeleton.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and their directly attached carbon atoms.[6] This is a powerful tool for assigning carbon signals based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6] It is crucial for connecting different spin systems and for identifying quaternary carbons by observing their long-range couplings to nearby protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule.
Experimental Workflow for Triterpenoid Structure Elucidation
The logical flow of experiments for elucidating the structure of an unknown triterpenoid is outlined below.
Protocols
1. Sample Preparation
High-quality NMR spectra are highly dependent on proper sample preparation.[7]
-
Sample Purity: The triterpenoid sample should be of high purity, as impurities can complicate the spectra.
-
Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample.[7] Common solvents for triterpenoids include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Pyridine-d₅ (C₅D₅N). The choice of solvent can sometimes influence the chemical shifts.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the triterpenoid in 0.5-0.6 mL of the deuterated solvent for ¹H NMR.[8][9] For ¹³C NMR, a higher concentration (50-100 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8][10]
-
Tube Quality: Use clean, high-quality NMR tubes to avoid signal distortion.[11]
2. NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.
| Experiment | Key Parameters | Purpose in Triterpenoid Analysis |
| ¹H NMR | Spectral Width: 12-16 ppm, Relaxation Delay (d1): 1-2 s, Number of Scans (ns): 8-16 | Provides an overview of the proton environment, including the number and type of protons. |
| ¹³C NMR | Spectral Width: 200-250 ppm, Relaxation Delay (d1): 2 s, Number of Scans (ns): 1024-4096 | Determines the number of unique carbon atoms and their chemical environments. |
| DEPT-135 | Standard DEPT-135 pulse program | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| COSY | Standard COSY pulse program, Data points (F2 and F1): 1024-2048 | Identifies proton-proton spin systems and establishes connectivity. |
| HSQC | Standard HSQC pulse program, Optimized for ¹JCH of 145 Hz | Correlates protons with their directly attached carbons. |
| HMBC | Standard HMBC pulse program, Optimized for long-range coupling of 8 Hz | Establishes long-range proton-carbon connectivities, crucial for linking fragments and assigning quaternary carbons. |
| NOESY | Standard NOESY pulse program, Mixing time: 300-800 ms | Determines the relative stereochemistry by identifying protons that are close in space. |
Data Presentation: Characteristic NMR Data for Triterpenoid Skeletons
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common triterpenoid skeletons. These values can serve as a reference for initial assignments.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Triterpenoids in CDCl₃
| Proton Type | Oleanane | Ursane | Lupane | Friedelane |
| H-3 (ax) | 3.20 | 3.22 | 3.19 | 3.73 |
| H-12 | 5.28 | 5.25 | - | - |
| H-29/H-30 (vinyl) | - | - | 4.57, 4.69 | - |
| Methyls (s) | 0.75-1.25 | 0.76-1.15 | 0.76-1.03 | 0.72-1.18 |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Triterpenoid Skeletons in CDCl₃
| Carbon | Oleanane | Ursane | Lupane | Friedelane |
| C-3 | 79.0 | 78.9 | 79.0 | 72.8 |
| C-5 | 55.2 | 55.4 | 55.5 | 61.3 |
| C-12 | 122.2 | 125.5 | 124.3 | 20.2 |
| C-13 | 145.1 | 138.3 | 139.6 | 42.1 |
| C-20 | 30.7 | 31.2 | 150.9 | 28.2 |
| C-29 | 33.1 | 23.4 | 109.3 | 32.8 |
| C-30 | 23.6 | 21.2 | 19.3 | 35.0 |
Note: Chemical shifts can vary depending on the specific substitution pattern and the solvent used.
Logical Relationships in 2D NMR Interpretation
The interpretation of 2D NMR spectra follows a logical progression to build the molecular structure.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. sites.bu.edu [sites.bu.edu]
Application of 20-Hydroxyganoderic Acid G in Microglia Cell Culture: A Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 20-Hydroxyganoderic Acid G, a lanostane (B1242432) triterpenoid (B12794562) derived from Ganoderma species, in microglia cell culture. These guidelines are intended to facilitate research into its potential as a therapeutic agent for neuroinflammatory diseases.
Introduction
Microglia, the resident immune cells of the central nervous system, play a pivotal role in brain homeostasis and pathology. Their overactivation contributes to neuroinflammation, a key factor in the progression of neurodegenerative diseases. This compound has been identified as a potent inhibitor of microglial activation. Specifically, it has been shown to inhibit lipopolysaccharide (LPS)-activated BV-2 microglia cells with an IC50 value of 21.33 μM, suggesting its therapeutic potential in neurological disorders associated with inflammation[1]. Closely related compounds, such as Ganoderic Acid G, have also demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production with an IC50 of 5.77 µM and reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated BV-2 microglia[]. This document outlines the protocols to investigate the anti-inflammatory and neuroprotective effects of this compound in microglia cell culture.
Data on the Anti-inflammatory Activity of Ganoderic Acids in Microglia
The following tables summarize the quantitative data on the inhibitory effects of this compound and related ganoderic acids on microglia.
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC50 Value | Reference |
| This compound | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Inhibition of microglial activation | 21.33 μM | [1] |
| Ganoderic Acid G | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | 5.77 µM | [] |
| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) | [3][4] |
| Ganoderic Acid A (GAA) | Primary mouse microglia | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | 10-100 µg/mL | NF-κB | [5][6] |
Experimental Protocols
Herein, we provide detailed protocols for the culture of microglial cells and subsequent experiments to assess the efficacy of this compound.
Protocol 1: Primary Microglia Cell Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine (PDL) coated flasks
-
Dissection tools
Procedure:
-
Euthanize neonatal pups according to approved animal welfare protocols.
-
Dissect cortices from the brains in a sterile environment.
-
Mechanically dissociate the tissue in DMEM.
-
Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells in PDL-coated flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, a confluent glial layer will form. Microglia can be harvested by gentle shaking of the flasks.
Protocol 2: BV-2 Microglia Cell Culture and Treatment
The BV-2 cell line is a commonly used alternative to primary microglia.
Materials:
-
BV-2 microglial cells
-
DMEM with high glucose
-
10% FBS
-
1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours).
-
Collect cell culture supernatants for cytokine analysis and lyse cells for protein or RNA analysis.
Protocol 3: Measurement of Nitric Oxide (NO) Production
Procedure:
-
After treating the cells as described in Protocol 2, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each sample in a 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the cell culture supernatants collected in Protocol 2.
Protocol 5: Western Blot Analysis for Signaling Pathways
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-ERK, p-CREB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the putative signaling pathways modulated by this compound in microglia.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics targeting neuroinflammation. The protocols and data presented here offer a framework for researchers to explore its mechanisms of action and to evaluate its potential in preclinical models of neurodegenerative diseases. Further investigation into its effects on microglial polarization and other signaling pathways is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Testing of 20-Hydroxyganoderic Acid G
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyganoderic Acid G is a lanostane (B1242432) triterpenoid (B12794562) isolated from the fruiting bodies of Ganoderma species.[1][2] This class of compounds, known as ganoderic acids, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[3][4][5][6] Specifically, this compound has been shown to inhibit HMG-CoA reductase and acyl CoA-acyltransferase, suggesting a potential role in cancer metabolism.[2] Furthermore, it exhibits anti-inflammatory properties by inhibiting LPS-activated BV-2 microglia cells.[1]
These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the therapeutic potential of this compound. The protocols outlined below are intended to serve as a detailed guide for researchers in pharmacology, oncology, and neuroinflammation.
Preclinical In Vivo Efficacy Evaluation in an Anti-Cancer Model
This section details the use of a xenograft mouse model to assess the anti-tumor activity of this compound. Xenograft models are commonly used in preclinical cancer research to test the efficacy of novel therapeutic agents.[7][8][9][10]
Animal Model
-
Species: Athymic Nude Mice (Foxn1^nu^) or other suitable immunodeficient strains (e.g., SCID, NOD/SCID).[7]
-
Age: 6-8 weeks.
-
Source: Reputable commercial vendor.
-
Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Cell Line
-
Selection: A human cancer cell line with relevance to the proposed mechanism of action (e.g., a cancer cell line known to be sensitive to metabolic inhibitors). Examples include HepG2 (hepatocellular carcinoma) or PC-3 (prostate cancer).
-
Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
Caption: Workflow for in vivo anti-cancer efficacy testing.
Experimental Protocol
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) to the control group.
-
Test Article: Prepare different doses of this compound (e.g., 10, 30, and 100 mg/kg) in the vehicle solution.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) administration daily for a specified period (e.g., 21 days).
-
Positive Control: A standard-of-care chemotherapeutic agent can be included for comparison.
-
-
Endpoint and Data Collection:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology and immunohistochemistry. Snap-freeze the remaining tumor tissue for molecular analysis.
-
Collect blood samples for hematological and biochemical analysis.
-
Data Presentation
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Mean Tumor Weight (g) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Positive Control | - |
Preclinical In Vivo Efficacy Evaluation in a Neuroinflammation Model
This section outlines a protocol to investigate the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Animal Model
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Acclimatization: As described in section 1.1.
Experimental Workflow
Caption: Workflow for in vivo neuroinflammation testing.
Experimental Protocol
-
Grouping and Pre-treatment:
-
Randomly assign mice to different groups (n=8-10 per group): Vehicle + Saline, Vehicle + LPS, this compound (different doses) + LPS.
-
Administer this compound or vehicle via i.p. injection or p.o. gavage.
-
-
Induction of Neuroinflammation:
-
One hour after the pre-treatment, administer LPS (e.g., 1 mg/kg) via i.p. injection to induce systemic inflammation and subsequent neuroinflammation. The saline group receives an equivalent volume of sterile saline.
-
-
Endpoint and Sample Collection:
-
Euthanize the animals at a specified time point after LPS injection (e.g., 24 hours).
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with cold PBS and harvest the brains.
-
Dissect the hippocampus and cortex, and snap-freeze for molecular analysis or fix for immunohistochemistry.
-
Data Presentation
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Brain IL-1β (pg/mg protein) ± SEM | Brain Iba-1 Positive Cells (cells/mm²) ± SEM |
| Vehicle + Saline | - | |||
| Vehicle + LPS | - | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 30 | |||
| This compound + LPS | 100 |
Potential Signaling Pathways for Investigation
Based on the known activities of ganoderic acids, the following signaling pathways are relevant for investigation in the collected tissue samples.[5][11]
Caption: Potential signaling pathways modulated by this compound.
Safety and Toxicity Assessment
A preliminary acute toxicity study should be conducted to determine the safety profile of this compound.
Protocol
-
Use healthy mice (e.g., C57BL/6 or BALB/c).
-
Administer a single high dose of this compound (e.g., up to 2000 mg/kg) via the intended clinical route of administration.
-
Observe the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, and food/water intake.
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
Collect blood for hematology and clinical chemistry analysis.
Conclusion
The provided application notes and protocols offer a detailed roadmap for the in vivo evaluation of this compound. By systematically investigating its anti-cancer and anti-neuroinflammatory properties, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for further drug development. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | MDPI [mdpi.com]
- 6. [PDF] Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | Semantic Scholar [semanticscholar.org]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 20-Hydroxyganoderic Acid G Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyganoderic Acid G is a lanostane-type triterpenoid (B12794562) that can be isolated from the fruiting bodies of Ganoderma curtisii.[1] This natural product has garnered interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory properties. The structural modification of this compound to generate novel derivatives is a key strategy for exploring its structure-activity relationships (SAR) and developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies and Protocols
The primary sites for the derivatization of this compound are its carboxylic acid and hydroxyl groups. Esterification and amidation of the carboxylic acid are common and effective methods for creating a library of derivatives.
General Workflow for Derivatization
The synthesis of this compound derivatives typically follows a straightforward workflow, starting from the isolated natural product. The general steps involve the activation of the carboxylic acid moiety followed by nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide.
Protocol 1: Synthesis of Amide Derivatives
This protocol is adapted from methodologies used for the amidation of similar ganoderic acids. The use of a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a common and effective method for amide bond formation.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine, morpholine)
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.2 equivalents), TBTU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired amide derivative.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Synthesis of Ester Derivatives
Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst, is a classical method for ester synthesis. Alternatively, milder conditions using coupling agents can be employed, which are often preferable for complex molecules.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol (B129727), ethanol)
-
Concentrated sulfuric acid (catalytic amount) or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)
-
Anhydrous solvent (e.g., methanol for Fischer esterification, or DCM for coupling reactions)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure (Fischer Esterification):
-
Dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester derivative.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation
The following tables present hypothetical data for representative amide and ester derivatives of this compound. This data is for illustrative purposes to guide researchers in the characterization of their synthesized compounds.
Table 1: Hypothetical Data for Amide Derivatives of this compound
| Derivative | Amine Used | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm, key signals) | MS (m/z) [M+H]⁺ |
| 1 | Benzylamine | C₃₇H₅₁NO₈ | 75 | 7.20-7.40 (m, 5H, Ar-H), 4.40 (d, 2H, -CH₂-Ph) | 638.36 |
| 2 | Morpholine | C₃₄H₅₁NO₉ | 82 | 3.60-3.80 (m, 8H, morpholine-H) | 618.36 |
Table 2: Hypothetical Data for Ester Derivatives of this compound
| Derivative | Alcohol Used | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm, key signals) | MS (m/z) [M+H]⁺ |
| 3 | Methanol | C₃₁H₄₆O₉ | 85 | 3.65 (s, 3H, -OCH₃) | 563.31 |
| 4 | Ethanol | C₃₂H₄₈O₉ | 80 | 4.10 (q, 2H, -OCH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃) | 577.33 |
Potential Biological Activities and Signaling Pathways
While the biological activities of this compound derivatives have not been extensively reported, related ganoderic acids have been shown to exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer activities. It is plausible that derivatives of this compound could modulate similar signaling pathways. For instance, many triterpenoids from Ganoderma species are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Outlook
The synthesis of derivatives of this compound represents a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for the chemical modification of this natural product. Further research is warranted to synthesize and characterize a diverse library of these derivatives and to evaluate their biological activities in various in vitro and in vivo models. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further drug development. The lack of specific published data on the synthesis of this compound derivatives highlights an opportunity for novel research in this area.
References
Application Note: A Cell-Based Assay for Evaluating the Anti-inflammatory Activity of 20-Hydroxyganoderic Acid G
Introduction
20-Hydroxyganoderic Acid G is a lanostane (B1242432) triterpenoid (B12794562) derived from Ganoderma species, a genus of fungi with a long history of use in traditional medicine. Triterpenoids from Ganoderma, collectively known as ganoderic acids, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Preliminary evidence suggests that this compound possesses anti-inflammatory properties, making it a compound of interest for the development of novel therapeutics for inflammatory diseases.[3] This application note provides a comprehensive protocol for a cell-based assay to characterize the anti-inflammatory activity of this compound.
The primary objective of this assay is to determine the efficacy of this compound in mitigating the inflammatory response in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The protocol outlines methods to assess cytotoxicity, measure the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and investigate the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation.[1]
Materials and Methods
Cell Culture
The RAW 264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.[4][5] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
Reagents and Equipment
-
This compound
-
RAW 264.7 cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay kit
-
Griess Reagent system for Nitric Oxide detection[6][7][8][9]
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, p-ERK, ERK, and β-actin)
-
NF-κB luciferase reporter vector and transfection reagents
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Western blotting apparatus
-
Luminometer
Experimental Workflow
The overall experimental workflow is depicted below. It begins with determining the non-toxic concentration range of this compound, followed by evaluating its effect on inflammatory markers and signaling pathways in LPS-stimulated macrophages.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (SRB Assay)
Due to the potential for triterpenoids to interfere with tetrazolium-based assays like MTT by directly reducing the reagent, the Sulforhodamine B (SRB) assay, which measures total protein content, is recommended as a reliable alternative.[15][16][17]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO, not exceeding 0.1%) for 24 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[15]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[15]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[4]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2][4][18] Include control wells (cells only, cells + LPS, cells + compound only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[4]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.[9]
-
Incubate for 10 minutes at room temperature, protected from light.[4]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[9]
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[6][7][9]
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.[9][19]
Protocol 3: Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants from the experiment described in Protocol 2.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.[10][13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance and calculating cytokine concentrations based on the standard curve.
-
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment as described in Protocol 2, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20] Incubate with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Diagrams
The anti-inflammatory activity of ganoderic acids is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][5]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 96.5 ± 4.8 |
| 10 | 94.1 ± 5.3 |
| 25 | 90.7 ± 6.2 |
| 50 | 75.3 ± 7.1 |
| 100 | 48.9 ± 8.5 |
| IC50 (µM) | ~102 |
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (No LPS) | - | 1.2 ± 0.3 | 25.4 ± 5.1 | 15.8 ± 3.9 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 1540.7 ± 120.3 | 850.2 ± 95.6 |
| LPS + Compound | 5 | 18.5 ± 1.9 | 1150.2 ± 105.7 | 625.1 ± 80.4 |
| LPS + Compound | 10 | 12.3 ± 1.5 | 820.6 ± 98.2 | 410.9 ± 65.7 |
| LPS + Compound | 25 | 7.8 ± 1.1 | 450.1 ± 75.4 | 220.5 ± 50.1 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65 / p65 Ratio | p-ERK / ERK Ratio |
| Control (No LPS) | 0.15 ± 0.04 | 0.20 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + Compound (10 µM) | 0.65 ± 0.09 | 0.58 ± 0.08 |
| LPS + Compound (25 µM) | 0.30 ± 0.06 | 0.25 ± 0.06 |
Conclusion
This application note provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain quantitative data on the compound's cytotoxicity, its ability to inhibit key inflammatory mediators, and its mechanism of action through the modulation of the NF-κB and MAPK signaling pathways. These findings will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effect of ganodermanondiol from Ganoderma lucidumon RAW 264.7 cells -Journal of Mushroom | Korea Science [koreascience.kr]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 17. blog.quartzy.com [blog.quartzy.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Note: Utilization of 20-Hydroxyganoderic Acid G as a Chemical Standard
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
20-Hydroxyganoderic Acid G is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As one of the many ganoderic acids, it contributes to the pharmacological profile of the fungus, which is widely used in traditional medicine.[1][2] Ganoderic acids are noted for a range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[] The use of this compound as a chemical standard is essential for the accurate quantification and quality control of Ganoderma extracts, finished products, and for conducting precise pharmacological research. This document provides detailed protocols for its use in quantitative analysis and an overview of its biological context.
2.0 Physicochemical Properties and Storage
Proper characterization and storage of a chemical standard are fundamental to ensuring its integrity and the accuracy of experimental results.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | (3β,7β,12β)-3,7,12-trihydroxy-11,15,23-trioxolanost-8-en-26-oic acid | [4] |
| CAS Number | 98665-22-6 | [4] |
| Molecular Formula | C₃₀H₄₄O₈ | [4] |
| Molecular Weight | 532.7 g/mol | [4] |
| Purity | Typically >98% | [] |
| Appearance | Powder | [] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [] |
2.1 Storage and Handling Recommendations
-
Long-Term Storage (Solid): Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution Storage: Prepare stock solutions in a suitable solvent such as DMSO or methanol (B129727). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Freshly prepare working solutions by diluting the stock solution before each experiment.
Experimental Protocols
3.1 Protocol: Preparation of Standard Solutions for Calibration Curve
This protocol describes the preparation of a stock solution and subsequent serial dilutions to generate standards for a calibration curve.
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound standard.
-
Dissolve the weighed standard in 5 mL of methanol or DMSO in a volumetric flask to obtain a final concentration of 1 mg/mL. Ensure complete dissolution using sonication if necessary.
-
-
Perform Serial Dilutions:
-
Create a series of working standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) by diluting the stock solution with the mobile phase or a suitable solvent.
-
For example, to prepare 1 mL of a 100 µg/mL standard, mix 100 µL of the 1 mg/mL stock solution with 900 µL of the diluent.
-
-
Filtration:
-
Filter each standard solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
3.2 Protocol: Sample Preparation - Extraction from Ganoderma lucidum
This protocol outlines a general procedure for extracting triterpenoids from a solid matrix.
-
Drying and Grinding:
-
Dry the Ganoderma lucidum fruiting bodies or mycelia at 60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 80-100 mesh).[5]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
If necessary, concentrate the filtrate under reduced pressure.
-
Re-dissolve the concentrated extract in a known volume of the mobile phase.
-
-
Final Filtration:
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
3.3 Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a robust approach for the quantification of this compound.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting | Reference(s) |
| HPLC System | Agilent 1260 Infinity or equivalent | [7] |
| Column | Reversed-phase C18 (e.g., Zorbax C18) | [7][8] |
| Mobile Phase A | Acetonitrile | [8][9] |
| Mobile Phase B | Water with 0.1-2% Acetic Acid | [8][9] |
| Gradient Elution | Optimized gradient (e.g., start with low %A, increase over time) | [8] |
| Flow Rate | 0.8 - 1.0 mL/min | [5][8] |
| Column Temperature | 30°C | [5] |
| Detection Wavelength | 252 nm | [5][8] |
| Injection Volume | 10 µL | [5] |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Run a blank (solvent) injection between samples to prevent carryover.
-
Record the peak area for this compound at its specific retention time.
Data Analysis and Interpretation
-
Construct Calibration Curve: Plot the peak area of the this compound standard on the y-axis against its corresponding concentration on the x-axis.
-
Perform Linear Regression: Calculate the linear regression equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is typically required for a good linear fit.[8]
-
Quantify Sample Concentration: Use the peak area of this compound from the sample chromatogram (y-value) and the regression equation to calculate its concentration (x-value) in the sample.
Application in Biological Research: Signaling Pathways
This compound is used not only for quality control but also as a tool in pharmacological studies to investigate its mechanism of action.
5.1 Anti-Inflammatory Activity Studies on ganoderic acids have demonstrated significant anti-inflammatory properties. This compound has been shown to inhibit the production of key inflammatory mediators.[] Specifically, it can reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[]
5.2 Anti-Cancer Activity The anti-cancer effects of this compound are also a subject of research. Evidence suggests that it can inhibit the proliferation of cancer cells by targeting metabolic pathways and promoting programmed cell death (apoptosis).[] One proposed mechanism is the inhibition of fatty acid synthesis, a process often upregulated in cancer cells to support rapid growth and proliferation.[]
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Ganoderic Acid G | C30H44O8 | CID 20055988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Techniques for the Identification of Ganoderic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of ganoderic acid metabolites using modern analytical techniques. The information is intended to guide researchers in selecting appropriate methodologies and executing experiments for the qualitative and quantitative analysis of these bioactive compounds in various matrices.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, including anticancer, hepatoprotective, and anti-inflammatory effects.[1][2] Understanding the metabolic fate of ganoderic acids is crucial for elucidating their mechanisms of action, evaluating their pharmacokinetic profiles, and ensuring the safety and efficacy of related therapeutic agents. This document outlines the key analytical workflows for identifying ganoderic acid metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Experimental Workflows
The identification of ganoderic acid metabolites typically involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The choice of specific methods depends on the research goals, the complexity of the sample matrix, and the required sensitivity and selectivity.
Caption: Generalized experimental workflow for the analysis of ganoderic acid metabolites.
Sample Preparation Protocols
Effective sample preparation is critical for removing interfering substances and enriching the target metabolites. The choice of method depends on the biological matrix.
Protocol for Plasma Samples
This protocol is adapted for the extraction of ganoderic acids and their metabolites from plasma.[3]
-
Precipitation: To 250 µL of plasma, add 25 µL of an appropriate internal standard solution (e.g., 2.50 ng/mL cortisone (B1669442) 21-acetate).
-
Deproteination: Add 500 µL of 1% acetic acid in 50% methanol (B129727)/acetonitrile (B52724). Vortex for 1 minute and let it stand at room temperature for 20 minutes.
-
Centrifugation: Centrifuge the mixture at 18,620 x g for 10 minutes at room temperature.
-
Collection: Transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol for Urine Samples
This protocol utilizes solid-phase extraction (SPE) for the cleanup of urine samples.[1]
-
SPE Cartridge Pre-treatment: Condition an ODS-C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 2 mL of the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the metabolites with 10 mL of methanol.
-
Evaporation & Reconstitution: Collect the eluate and evaporate it to dryness using a vacuum concentrator at 37°C. Reconstitute the residue in 200 µL of 80% methanol, centrifuge at 20,000 x g for 15 minutes, and collect the supernatant for analysis.
Protocol for In Vitro Incubation Samples (Microsomes)
This protocol is for terminating microsomal incubation reactions and preparing the sample for analysis.[1]
-
Reaction Termination: Terminate the incubation reaction (total volume of 500 µL) by adding an equal volume (500 µL) of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 15 minutes.
-
Injection: Directly inject a suitable volume (e.g., 10 µL) of the supernatant for HPLC-DAD-MS/MS analysis.
Analytical Techniques and Protocols
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful technique for the identification and quantification of ganoderic acid metabolites.[4]
HPLC and UPLC-MS/MS Methods
Ultra-performance liquid chromatography (UPLC) offers higher resolution and sensitivity compared to conventional HPLC.[4]
4.1.1. Protocol for HPLC-DAD-MS/MS Analysis of Ganoderic Acid A Metabolites [1]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) and a mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 mm × 4.6 mm).[5]
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% aqueous acetic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: DAD detection in the range of 200–500 nm.[5]
-
Mass Spectrometry:
4.1.2. Protocol for UPLC-MS/MS Analysis of Ganoderic Acids [7][8]
-
Instrumentation: UPLC system coupled to a triple-quadrupole mass spectrometer.
-
Chromatographic Column: A sub-2 µm C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[9]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]
NMR Spectroscopy for Structural Elucidation
While LC-MS is excellent for detection and initial characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of isolated metabolites.[5][10] Due to the low abundance of metabolites in biological samples, this typically requires purification and isolation of the metabolite of interest. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure.[11]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of ganoderic acids and their metabolites.
Table 1: HPLC and Mass Spectrometric Data for Selected Ganoderic Acids [5][6]
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Ganoderic Acid I | 38.5 | 517.3 | 499.3, 481.3, 387.3 |
| Ganoderic Acid C₂ | 41.2 | 517.3 | 499.3, 481.3, 387.3 |
| Ganoderic Acid G | 48.9 | 531.3 | 513.3, 495.3, 401.3 |
| Ganoderic Acid B | 54.7 | 515.3 | 497.3, 479.3, 385.3 |
| Ganoderic Acid A | 58.1 | 513.3 | 495.3, 477.3, 383.3 |
| Ganoderic Acid H | 62.3 | 571.3 | 553.3, 535.3, 441.3 |
| Ganoderic Acid C | 65.4 | 529.3 | 511.3, 493.3, 399.3 |
| Ganoderic Acid F | 68.2 | 527.3 | 509.3, 491.3, 397.3 |
| Ganoderic Acid J | 72.1 | 543.3 | 525.3, 507.3, 413.3 |
| Ganoderic Acid DM | 75.8 | 499.3 | 481.3, 463.3 |
Table 2: UPLC-MS/MS Validation Parameters for Ganoderic Acid Analysis [12][13]
| Ganoderic Acid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Ganoderic Acid T | 0.5 - 100 | 0.998 | < 2.2 | - |
| Ganoderic Acid S | 0.5 - 100 | 1.000 | < 2.2 | - |
| Ganoderic Acid A | 0.1 - 50 | > 0.999 | 0.03 | 0.1 |
| Ganoderic Acid B | 0.1 - 50 | > 0.999 | 0.03 | 0.1 |
| Ganoderic Acid C | 0.1 - 50 | > 0.999 | 0.04 | 0.1 |
| Ganoderic Acid D | 0.1 - 50 | > 0.999 | 0.05 | 0.1 |
Metabolic Pathways of Ganoderic Acids
Ganoderic acids undergo extensive phase I and phase II metabolism.[1][14] The primary metabolic transformations include reduction, oxidation, hydroxylation, and glucuronidation.[14][15][16]
Caption: Proposed metabolic pathways of Ganoderic Acid A.[1][14]
The cytochrome P450 enzyme CYP3A has been identified as a key isoenzyme responsible for the biotransformation of some ganoderic acid metabolites.[1][2] Ganoderic acid A has also been shown to inhibit the activity of CYP3A4, CYP2D6, and CYP2E1 in vitro, suggesting the potential for drug-drug interactions.[17]
Conclusion
The analytical workflows and protocols detailed in these application notes provide a robust framework for the identification and quantification of ganoderic acid metabolites. The combination of advanced sample preparation techniques, high-resolution chromatography, and sensitive mass spectrometric detection is essential for comprehensive metabolite profiling. The provided data and methodologies will aid researchers in advancing the understanding of the pharmacological and toxicological properties of ganoderic acids.
References
- 1. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. ganoderma-market.com [ganoderma-market.com]
- 9. benchchem.com [benchchem.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 15. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Ganoderic Acid Production in Ganoderma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for enhancing the production of ganoderic acids (GAs), a class of bioactive triterpenoids, from the medicinal mushroom Ganoderma. The protocols outlined below cover elicitation, fermentation optimization, and genetic engineering techniques, supported by quantitative data and visual workflows to guide experimental design and execution.
Overview of Enhancement Strategies
Ganoderic acids are valuable secondary metabolites with a wide range of pharmacological activities. However, their low yield in wild and cultivated Ganoderma has limited their therapeutic application. Research has focused on several key strategies to boost GA production in submerged fermentation, which allows for controlled and scalable production. These methods primarily involve the manipulation of culture conditions, the introduction of external stimuli (elicitors), and the genetic modification of the organism to upregulate the GA biosynthetic pathway.
Quantitative Data Summary
The following tables summarize the quantitative impact of various enhancement strategies on ganoderic acid production, compiled from multiple studies. These tables are intended for easy comparison of the efficacy of different methods.
Table 1: Enhancement of Ganoderic Acid Production by Elicitation
| Elicitor | Organism | Concentration | Fold Increase in Total GAs | Reference |
| Aspirin | Ganoderma lucidum | 4 mM | 2.8 | [1] |
| Acetic Acid | Ganoderma lucidum | 20 mM | 1.88 | [1] |
| Zinc Chloride | Ganoderma lucidum | 5.4 mM | 2.13 | [1] |
| Methyl Jasmonate & Aspirin | Ganoderma lucidum | 250 µM & 4.4 mM | - (Max GA: 0.085 mg/mL) | [2][3] |
| Salicylic Acid | Ganoderma lucidum | - | 23.32% increase | [4][5] |
| Sodium Acetate | Ganoderma lucidum | 4 mM | 28.63% increase | [6] |
| Microcrystalline Cellulose | Ganoderma lucidum | 1.5% | 85.96% increase | [7] |
| D-galactose | Ganoderma lucidum | 0.5% | 63.90% increase | [7] |
Table 2: Enhancement of Ganoderic Acid Production by Fermentation Optimization
| Optimization Strategy | Organism | Key Parameters | Resulting GA Yield | Reference |
| Response Surface Methodology | Ganoderma lucidum | Glucose: 44.4 g/L, Peptone: 5.0 g/L, Time: 437.1 h | 12.4 mg/L (GA-Me) | [8] |
| Two-Stage Liquid Culture | Ganoderma lucidum | Nitrogen limitation, optimized carbon and air supply | 963 mg/L (total of five specific GAs) | [9][10][11] |
| Response Surface Methodology | Ganoderma lucidum | Glucose syrup: 50 g/L, Corn Steep Liquor: 30 g/L | 20.35 mg/g dry weight biomass | [12][13] |
| Promoting Sporulation | Ganoderma sp. | High-spore producing strain | 3.42-fold increase in GA-T | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in enhancing ganoderic acid production.
Protocol for Submerged Fermentation of Ganoderma lucidum
This protocol describes a general procedure for the submerged fermentation of Ganoderma lucidum for the production of mycelial biomass and ganoderic acids.
Materials:
-
Ganoderma lucidum strain
-
Potato Dextrose Agar (B569324) (PDA) slants
-
Seed culture medium (e.g., 20 g/L glucose, 18 g/L peptone, 3 g/L KH2PO4, 1.5 g/L MgSO4, 0.05 g/L Vitamin B1, pH 5.5)[15]
-
Fermentation medium (similar to seed medium, may be optimized)[15]
-
250 mL Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of Ganoderma lucidum mycelium from a PDA slant to a new PDA plate.
-
Incubate at 28°C for 5-7 days until the plate is covered with mycelium.
-
Aseptically cut out 5-6 small agar plugs (approx. 1 cm²) of the mycelial culture.
-
-
Seed Culture:
-
Transfer the agar plugs into a 250 mL flask containing 100 mL of sterile seed culture medium.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 7-8 days.[15]
-
-
Fermentation:
-
Inoculate the fermentation medium with the seed culture at a ratio of 10% (v/v).
-
Incubate under the desired fermentation conditions (e.g., 28°C, 180 rpm) for the specified duration (e.g., 7-14 days).
-
-
Harvesting:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Wash the mycelia with distilled water and then freeze-dry or oven-dry at 60°C to a constant weight.
-
The dried mycelia and the culture supernatant can be used for ganoderic acid extraction.
-
Protocol for Elicitor Preparation and Application
This protocol provides instructions for preparing and applying common elicitors to enhance ganoderic acid production.
Materials:
-
Methyl Jasmonate (MeJA)
-
Salicylic Acid (SA)
-
Aspirin (Acetylsalicylic Acid)
-
Ethanol (B145695) (for dissolving SA and MeJA)
-
Distilled water
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Methyl Jasmonate (MeJA): Prepare a stock solution (e.g., 100 mM) in ethanol. Store at -20°C.
-
Salicylic Acid (SA): Dissolve SA in a small amount of ethanol before adding distilled water to make a stock solution (e.g., 100 mM). Gentle heating may be required to fully dissolve the SA.
-
Aspirin: Prepare a stock solution (e.g., 100 mM) in distilled water.
-
-
Elicitor Application:
Protocol for Genetic Transformation of Ganoderma lucidum
This protocol outlines a general procedure for the genetic transformation of Ganoderma lucidum using protoplast-mediated transformation, which is a common prerequisite for methods like PEG-mediated transformation or electroporation.[10][16]
Materials:
-
Young Ganoderma lucidum mycelia (e.g., 3-4 days old)
-
Enzyme solution (e.g., 1% lysing enzyme, 0.02% Driselase) in an osmotic stabilizer.[8]
-
Osmotic stabilizer (e.g., 0.6 M Mannitol or 0.4 M NaCl, pH 5.8).[7]
-
Transformation vector (plasmid DNA with the gene of interest and a selection marker)
-
PEG solution (e.g., 40% PEG 4000)
-
Regeneration medium (e.g., Complete Yeast Medium with an osmotic stabilizer)[16]
-
Selective medium (regeneration medium with the appropriate antibiotic)
Procedure:
-
Protoplast Isolation:
-
Harvest young mycelia and wash with the osmotic stabilizer.
-
Incubate the mycelia in the enzyme solution at 30°C for 2-3 hours with gentle shaking.
-
Filter the mixture through sterile nylon mesh to remove mycelial debris.
-
Collect the protoplasts by centrifugation and wash them with the osmotic stabilizer.
-
Resuspend the protoplasts in the osmotic stabilizer and determine their concentration using a hemocytometer.
-
-
Transformation:
-
Mix the protoplasts (e.g., 10^7 protoplasts) with the plasmid DNA (e.g., 5-10 µg).
-
Gently add the PEG solution and incubate at room temperature for 15-20 minutes.
-
Wash the protoplasts with the osmotic stabilizer to remove the PEG.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts on the regeneration medium and incubate at 28°C for 2-3 days.
-
Overlay the plates with the selective medium to select for transformants.
-
Incubate for another 7-14 days until resistant colonies appear.
-
Subculture the resistant colonies on fresh selective medium to confirm their stability.
-
Protocol for Ganoderic Acid Extraction and Quantification by HPLC
This protocol describes the extraction of ganoderic acids from mycelia and their quantification using High-Performance Liquid Chromatography (HPLC).[1][17][18]
Materials:
-
Dried and powdered Ganoderma lucidum mycelia
-
Methanol (B129727) (HPLC grade) or Chloroform[1][17]
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[17]
-
Mobile phase (e.g., Acetonitrile and 0.1% Acetic Acid in water, gradient elution)[17][18]
-
Ganoderic acid standards
-
Syringe filters (0.2 µm)
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of dried mycelial powder.
-
Add 20 mL of methanol or chloroform (B151607) and perform ultrasonic extraction for 30 minutes.[1][17]
-
Repeat the extraction process twice, combining the extracts.
-
Evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).
-
-
HPLC Analysis:
-
Filter the sample solution through a 0.2 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Set the detection wavelength to 252 nm.[17]
-
Run the gradient elution program.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of ganoderic acids.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Identify and quantify the ganoderic acids in the samples by comparing their retention times and peak areas to the standards.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to ganoderic acid production.
Caption: The mevalonate (MVA) pathway for ganoderic acid biosynthesis in Ganoderma.
Caption: A simplified signaling pathway for elicitor-induced ganoderic acid production.
Caption: General experimental workflow for enhancing and quantifying ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a simple and efficient transformation system for the basidiomycetous medicinal fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Interspecific hybridization between <i>Ganoderma lingzhi</i> and <i>G. applanatum</i> through protoplast fusion - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101586101A - Preparation method of Lithium Chloride-induced protoplasts of Ganoderma lucidum for breeding high-yield exopolysaccharide strains - Google Patents [patents.google.com]
- 10. Applied modern biotechnology for cultivation of Ganoderma and development of their products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. serva.de [serva.de]
- 14. Gene Editing in Ganoderma lucidum: Development, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 20-Hydroxyganoderic Acid G extraction?
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 20-Hydroxyganoderic Acid G extraction from Ganoderma species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. These compounds are of significant interest to the pharmaceutical industry due to their wide range of potential therapeutic properties, including anti-tumor, anti-inflammatory, and hepatoprotective effects.
Q2: What are the primary methods for extracting this compound?
A2: The primary methods for extracting ganoderic acids, including this compound, involve solvent extraction. Common techniques include:
-
Ethanol (B145695) Extraction: A widely used method due to its efficiency and the relatively low toxicity of the solvent.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and reducing extraction time.
-
Supercritical CO2 (SC-CO2) Extraction: A "green" technology that uses carbon dioxide in its supercritical state as the solvent. It is highly selective and leaves no residual solvent.
Q3: Which part of the Ganoderma mushroom contains the highest concentration of ganoderic acids?
A3: The concentration of ganoderic acids can vary significantly between the fruiting body, mycelium, and spores of Ganoderma lucidum. Generally, the fruiting body is considered a rich source of a diverse range of ganoderic acids.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of specific ganoderic acids.[1][2][3][4] A C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and acidified water is typically used for separation, with detection at approximately 252 nm. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]
Troubleshooting Guide
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is critical. While 95% ethanol is commonly used, the optimal ethanol concentration can vary.[5] Experiment with a range of ethanol concentrations (e.g., 70%, 80%, 95%) to determine the best solvent for your specific raw material. |
| Inefficient Cell Wall Disruption | The rigid cell walls of Ganoderma can hinder solvent penetration. Ensure the raw material (fruiting body) is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. For more effective cell wall disruption, consider using ultrasound-assisted extraction (UAE). |
| Inadequate Extraction Time or Temperature | Extraction is a time and temperature-dependent process. For ethanol extraction, a duration of 2 hours at 60°C has been reported to be effective. For UAE, shorter extraction times are generally sufficient. Perform a time-course and temperature optimization study to find the ideal conditions for your setup. |
| Degradation of the Target Compound | Ganoderic acids can be sensitive to high temperatures and prolonged extraction times. Avoid excessive heat during the extraction and solvent evaporation steps. A rotary evaporator under reduced pressure at a temperature not exceeding 50°C is recommended for concentrating the extract. |
Issue: Co-extraction of Impurities
| Possible Cause | Troubleshooting Steps |
| Non-selective Extraction Solvent | Ethanol will co-extract a wide range of compounds, including polysaccharides and other less polar molecules. A multi-step purification process is necessary to isolate this compound. |
| Presence of Fatty Acids and Sterols | The crude extract will contain various lipids. A preliminary purification step using silica (B1680970) gel column chromatography with a gradient elution of chloroform (B151607) and methanol (B129727) can effectively separate the triterpenoid fraction from these impurities. |
| Co-elution of Structurally Similar Ganoderic Acids | Many ganoderic acids have similar chemical structures and chromatographic behavior. For high-purity isolation of this compound, a final purification step using preparative HPLC with a C18 column is often required. |
Data Presentation
Quantitative data specifically for the yield of this compound is limited in publicly available literature. The following table presents data for total ganoderic acids or other specific ganoderic acids to provide a general benchmark for extraction efficiency.
Table 1: Comparison of Extraction Methods for Ganoderic Acids from Ganoderma lucidum
| Extraction Method | Solvent | Key Parameters | Reported Yield (Total Ganoderic Acids or Specific GA) | Reference |
| Ethanol Extraction | 95% Ethanol | 80°C, 3 repetitions | Not specified for a single compound, but used for isolation of a mixture of 32 lanostanoids including 20-hydroxylganoderic acid G. | [5] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | 210 W, 80°C, 100 min | 0.38% (Total Triterpenoids) | |
| Supercritical CO2 Extraction | CO2 with Ethanol as co-solvent | 153 bar, 59°C, 120 min | 88.9% (Triterpene yield extraction) |
Experimental Protocols
Protocol 1: General Extraction of Ganoderic Acids from Ganoderma lucidum Fruiting Bodies
This protocol is a general procedure for the extraction of a triterpenoid-rich fraction and can be adapted for the initial extraction of this compound.
-
Preparation of Raw Material:
-
Dry the fruiting bodies of Ganoderma lucidum at 60°C.
-
Grind the dried mushrooms into a fine powder (40-60 mesh).
-
-
Ethanol Extraction:
-
Macerate the Ganoderma powder in 95% ethanol (1:20 w/v) at 60°C for 2 hours with constant stirring.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction on the residue two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound (Adapted from general ganoderic acid purification)
This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column packed with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.
-
Pool the triterpenoid-rich fractions and evaporate the solvent.
-
-
Reversed-Phase C18 Column Chromatography (Intermediate Purification):
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of methanol.
-
Load the sample onto a C18 reversed-phase column.
-
Elute with a gradient of methanol and water.
-
Collect and analyze fractions by HPLC to identify those containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Pool the fractions containing this compound.
-
Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile and acidified water) to obtain high-purity this compound.
-
Visualizations
Caption: Biosynthetic pathway of ganoderic acids from Acetyl-CoA.
Caption: Experimental workflow for extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
Overcoming low solubility of 20-Hydroxyganoderic Acid G in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxyganoderic Acid G. The information provided is intended to help overcome common challenges, particularly its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility so low?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from mushrooms of the Ganoderma genus. Triterpenoids are characteristically lipophilic (fat-soluble) molecules due to their complex hydrocarbon skeleton. This inherent lipophilicity leads to poor water solubility, which can result in precipitation in aqueous buffers and cell culture media, leading to challenges in obtaining accurate and reproducible results in biological assays.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: A solid precipitate forms when you dilute your stock solution into an aqueous medium.
-
Cloudiness or turbidity: The solution appears hazy or cloudy after adding the compound.
-
Low or inconsistent bioactivity: You observe lower than expected biological effects or high variability in your results between experiments.
-
Inaccurate quantification: Difficulty in obtaining consistent and accurate measurements of the compound's concentration in aqueous samples.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of this compound and other similar triterpenoids.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What can I do?
A4: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium to below its solubility limit.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts in your experiments.
-
Use a co-solvent system: Employing a mixture of solvents can enhance solubility. A commonly used system is a combination of DMSO, PEG300, and Tween-80 in saline.
-
Consider formulation strategies: For more robust solubilization, especially for in vivo studies, consider preparing a formulation such as a cyclodextrin (B1172386) inclusion complex or solid lipid nanoparticles (SLNs).
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides an overview of common techniques to improve the solubility of this compound in your experiments.
Method 1: Co-Solvent Systems
Utilizing a co-solvent system is a practical approach for many in vitro studies. These systems work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.
Quantitative Data Summary: Solubility of Ganoderic Acid G in Co-Solvent Systems
| Formulation Components | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.69 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.69 mM) | Clear Solution |
Note: This data is for Ganoderic Acid G and serves as a strong reference for this compound.
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.
Quantitative Data Summary: Solubility Enhancement with β-Cyclodextrin
| Drug to β-Cyclodextrin Ratio | Solubility Improvement |
| 1:5 | Highest improvement observed |
Note: This data is based on a phase solubility study of a poorly soluble drug with β-cyclodextrin and indicates a promising avenue for this compound.
Method 3: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. They offer a way to create stable aqueous dispersions of poorly soluble compounds and can enhance bioavailability.
Quantitative Data Summary: Characterization of Ganoderic Acid-Loaded SLNs [1][2][3]
| Parameter | Optimized Value |
| Particle Size | ~73 nm |
| Entrapment Efficiency | ~66% |
| Loading Capacity | ~11.53% |
Note: This data is for a general "ganoderic acid" but provides a strong baseline for formulating this compound into SLNs.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Solution
This protocol describes the preparation of a 1 mL working solution of this compound using a co-solvent system.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl in sterile water)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol outlines a common and economical method for preparing solid inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol (B145695) (50%)
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of this compound and the cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of 50% ethanol to form a consistent slurry.
-
Gradually add the this compound powder to the slurry while continuously triturating (grinding) with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough interaction.
-
Dry the resulting paste (e.g., in a desiccator or oven at a controlled temperature) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Store the resulting powder in a desiccator.
Protocol 3: Preparation of Solid Lipid Nanoparticles (Hot Homogenization Method)[1]
This protocol describes the preparation of this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Capmul MCMC10)
-
Co-surfactant (e.g., Soy lecithin)
-
Stabilizer (e.g., Poloxamer 188)
-
Distilled water
-
High-speed homogenizer
Procedure:
-
Accurately weigh the solid lipid (e.g., 150-400 mg) and co-surfactant (e.g., 30-80 mg) and heat them to approximately 70°C until a uniform molten lipid phase is formed.[1]
-
Dissolve a fixed quantity of this compound (e.g., 50 mg) in the molten lipid phase with gentle mixing.[1]
-
In a separate beaker, prepare an aqueous solution of the stabilizer (e.g., 5% w/v Poloxamer 188 in 10 mL of distilled water) and heat it to the same temperature (70°C).
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 6,000-10,000 rpm) for a specified duration (e.g., 2-6 minutes) to form a coarse emulsion.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow for the solidification of the lipid nanoparticles.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the aqueous solubility of this compound.
Signaling Pathway Modulation by Ganoderic Acids
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.[4][5][6][7]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A slows osteoarthritis progression by attenuating endoplasmic reticulum stress and blocking NF-Κb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of 20-Hydroxyganoderic Acid G from crude extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 20-Hydroxyganoderic Acid G from crude extracts of Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from the complex nature of the crude Ganoderma extract. This compound is one of many structurally similar triterpenoids, often co-eluting with other ganoderic acids and sterols that share similar polarities. The presence of high-abundance compounds like polysaccharides and phenolic compounds can also interfere with separation and overload chromatographic columns.[1][2]
Q2: Why is my HPLC peak for this compound showing poor resolution or co-eluting with other peaks?
A2: Poor resolution is a common issue due to the presence of numerous other ganoderic acids with very similar chemical structures and polarities.[3] An isocratic elution method may not be sufficient to separate these closely related compounds. Additionally, improper mobile phase composition or a suboptimal gradient can lead to peak overlap.[4]
Q3: I am observing a low yield of this compound after purification. What are the potential causes?
A3: Low yield can be attributed to several factors. The initial concentration of this compound in the crude extract can be low. Losses can occur during multi-step purification processes.[4] Furthermore, the compound may degrade if exposed to harsh extraction or purification conditions.
Q4: What initial sample preparation steps are recommended before chromatographic purification?
A4: It is highly recommended to perform a preliminary purification of the crude extract to enrich the triterpenoid (B12794562) fraction. This can be achieved through liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to separate the acidic triterpenoids from more polar compounds.[4] This "de-fatting" step reduces the load on the HPLC column and improves the efficiency of the separation.[4]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Problem 1: Poor Peak Resolution and Co-elution in HPLC
| Possible Cause | Recommended Solution |
| Inadequate Separation by Isocratic Elution | Switch to a gradient elution method. A shallow, extended gradient can effectively separate compounds with similar polarities.[5] |
| Suboptimal Mobile Phase | Modify the mobile phase composition. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can suppress the ionization of the carboxylic acid group on the ganoderic acids, leading to sharper peaks and improved resolution.[6] Experiment with different ratios of organic solvents like acetonitrile (B52724) and methanol (B129727). |
| Incorrect Column Chemistry | Ensure the use of a high-resolution reversed-phase column, such as a C18 column, which is effective for separating triterpenoids.[3][4] |
| High Flow Rate | Reduce the flow rate to allow for better interaction between the analyte and the stationary phase, which can improve separation. |
Problem 2: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Losses During Sample Preparation | Optimize the initial extraction and pre-purification steps to minimize loss. Ensure complete extraction from the crude material. |
| Inefficient Column Loading | Avoid overloading the HPLC column, which can lead to poor separation and loss of the target compound. A preliminary purification to enrich the triterpenoid fraction is advisable.[4] |
| Degradation of the Compound | Avoid high temperatures and extreme pH conditions during extraction and purification. |
| Suboptimal Fraction Collection | Use a fraction collector with precise timing to ensure the complete collection of the target peak without including adjacent impurities. Monitor the elution profile closely. |
Problem 3: High Backpressure in the HPLC System
| Possible Cause | Recommended Solution |
| Clogged Column Frit or Tubing | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulate matter. |
| Precipitation of Sample on the Column | Ensure the sample is fully dissolved in the initial mobile phase. If the sample precipitates upon injection, adjust the solvent composition of the sample to be more compatible with the mobile phase. |
| Viscous Sample | High concentrations of polysaccharides in the crude extract can increase viscosity.[1] A pre-purification step to remove these compounds is recommended.[7] |
Experimental Protocols
Protocol 1: Crude Triterpenoid Extraction
-
Source Material : Dried and powdered fruiting bodies of Ganoderma lucidum.
-
Extraction Solvent : 95% Ethanol (B145695).
-
Procedure :
-
Macerate 10 kg of the powdered Ganoderma lucidum with 20 L of 95% ethanol.
-
Extract at 80°C for 2 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.[8]
-
-
Pre-purification (Acidic Ethyl Acetate Soluble Material - AESM) :
-
Dissolve the crude extract in water and adjust the pH to be acidic.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Collect the ethyl acetate layer, which contains the crude triterpenoids (AESM).[4]
-
Evaporate the ethyl acetate to obtain the triterpenoid-enriched extract.
-
Protocol 2: Semi-Preparative HPLC Purification of Ganoderic Acids
-
Instrumentation : Semi-preparative HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Acetic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution Program : A shallow gradient from a lower to a higher concentration of acetonitrile. An example gradient could be:
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-90% B
-
50-60 min: 90% B
-
-
Flow Rate : 2.0 mL/min.
-
Detection Wavelength : 252 nm.[4]
-
Injection : Dissolve the AESM in methanol and inject onto the column.
-
Fraction Collection : Collect fractions corresponding to the peaks observed in the chromatogram.
-
Analysis : Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fraction containing this compound.
Data Presentation
Table 1: HPLC Gradient Optimization Comparison
| Parameter | Method A: Isocratic | Method B: Steep Gradient | Method C: Shallow Gradient |
| Mobile Phase | 45% Acetonitrile in Water (0.1% Acetic Acid) | 30-90% Acetonitrile over 20 min | 30-60% Acetonitrile over 40 min |
| Resolution (Rs) between Ganoderic Acid G and adjacent peak | < 1.0 (Co-elution) | 1.2 | > 1.5 (Baseline separation) |
| Peak Shape | Broad | Tailing | Symmetrical |
| Run Time | 25 min | 30 min | 60 min |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Ganoderma lucidum—From Ancient Remedies to Modern Applications: Chemistry, Benefits, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and stability conditions for 20-Hydroxyganoderic Acid G.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 20-Hydroxyganoderic Acid G. Below you will find recommended storage and stability conditions, solubility guidelines, troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and integrity of the compound. For optimal long-term stability, we recommend the following conditions.
Q2: How should I dissolve this compound?
A2: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions. It is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[] We recommend preparing a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium. Note that hygroscopic DMSO can impact solubility, so it is advisable to use a newly opened bottle.[2]
Q3: My compound precipitated out of solution after dilution in an aqueous buffer. What should I do?
A3: Precipitation can occur when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution into an aqueous medium. If you observe precipitation, you can try using heat and/or sonication to aid dissolution.[2] For in-vivo experiments, specific formulations are recommended to improve solubility and prevent precipitation.
Q4: For how long are the stock solutions stable?
A4: The stability of stock solutions depends on the storage temperature. When stored in a solvent at -80°C, the solution is stable for up to 6 months to a year.[2][3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2] It is recommended to protect solutions from light.[2]
Storage and Stability
To ensure the longevity and reliability of this compound, please adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight.[3] |
| In Solvent | -80°C | 6 months to 1 year | Protect from light.[2][3] |
| In Solvent | -20°C | 1 month | Protect from light.[2] |
Solubility and Solution Preparation
Proper dissolution is critical for accurate and reproducible experimental results.
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (187.73 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic.[2] |
| DMSO | 12 mg/mL (22.53 mM) | Sonication is recommended.[3] |
In-Vivo Formulations
For animal studies, specific solvent systems are required to ensure solubility and bioavailability.
| Protocol | Composition | Resulting Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM); Clear solution.[2] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.69 mM); Clear solution.[2] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.69 mM); Clear solution.[2] |
Note: For all in-vivo formulations, solvents should be added one by one in the order listed. Sonication may be required to achieve a clear solution.[2][3]
Experimental Protocols & Signaling Pathways
Ganoderic acids, a class of triterpenoids including this compound, have been shown to exert their biological effects through various signaling pathways. A prominent pathway modulated by the related Ganoderic Acid A is the JAK-STAT3 pathway, which is crucial in inflammation and cell proliferation.[4][5]
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
General Experimental Workflow: In-Vitro Cell-Based Assay
Caption: General workflow for an in-vitro cell-based assay.
Signaling Pathway: Inhibition of JAK-STAT3 by Ganoderic Acids
Caption: Inhibition of the JAK-STAT3 signaling pathway by Ganoderic Acids.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acid G | TargetMol [targetmol.com]
- 4. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry fragmentation patterns for ganoderic acids.
Welcome to the technical support center for the mass spectrometry analysis of ganoderic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the fragmentation patterns of these complex triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation patterns observed for ganoderic acids in mass spectrometry?
A1: Ganoderic acids, which are lanostane-type triterpenoids, exhibit several characteristic fragmentation patterns in mass spectrometry. In negative ion mode, common observations include the deprotonated molecule [M-H]⁻ and its dimer [2M-H]⁻.[1] Key fragmentation events involve neutral losses of water (H₂O) and carbon dioxide (CO₂).[2][3] A particularly diagnostic fragmentation is the cleavage of the side chain, specifically the α,β-bond (C20-C22) relative to the carbonyl group at C23, resulting in a loss of 130 Da.[4] However, this prominent fragment is absent in ganoderic acids lacking a C23 carbonyl group.[4] In positive ion mode, protonated molecules [M+H]⁺ are observed, and fragmentation often involves sequential losses of water.[5]
Q2: How do the positions of hydroxyl and carbonyl groups affect the fragmentation of ganoderic acid isomers?
A2: The positions of hydroxyl and carbonyl groups on the tetracyclic skeleton significantly influence the fragmentation pathways, which can be instrumental in distinguishing between isomers.[6][7] For instance, cleavage of the C- and D-rings is a key fragmentation event, and the resulting fragment ions are highly dependent on the substitution pattern.[1]
-
7-oxo-11-H or 7-oxo-11-hydroxy derivatives: Show characteristic cleavage of ring A.[7][8]
-
7-oxo-11-hydroxy derivatives: Also exhibit characteristic cleavage of ring B.[7][8]
-
7-hydroxy-15-oxo derivatives: Display characteristic cleavage of ring C.[7][8]
-
Cleavage of ring D: Can be observed in the majority of investigated ganoderic acids.[7][8]
These distinct fragmentation patterns provide a basis for isomer identification and structural elucidation.
Q3: Which ionization technique, ESI or APCI, is more suitable for ganoderic acid analysis?
A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be successfully employed for the analysis of ganoderic acids.[2] The choice often depends on the specific compound and the instrumentation. Some studies suggest that APCI may provide a more stable signal and lower baseline noise compared to ESI for certain ganoderic acids.[9] However, ESI is also widely and successfully used, particularly in the negative ion mode, where it readily produces [M-H]⁻ ions.[1][10] It is advisable to evaluate both ionization sources during method development to determine the optimal conditions for a specific analytical workflow.[2]
Q4: Should I use positive or negative ion mode for detecting ganoderic acids?
A4: Ganoderic acids can be detected in both positive and negative ion modes.[2] Negative ion mode is frequently preferred as it typically yields a strong signal for the deprotonated molecule [M-H]⁻.[1][2] For example, a study on various ganoderic acids found that ganoderic acids C2, B, and A gave strong responses in negative APCI mode.[9] Conversely, ganoderic acid D showed higher sensitivity in the positive APCI mode.[9] Therefore, the optimal ion mode can be compound-dependent, and it is recommended to test both polarities during method development to achieve the best sensitivity and specificity.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of ganoderic acids.
Problem 1: Poor or No Signal for the Analyte
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | 1. Verify the precursor ion m/z is set correctly for your target ganoderic acid (e.g., [M-H]⁻ or [M+H]⁺).[2] 2. Optimize ionization source parameters, including capillary voltage, gas flow rates, and temperature.[2] 3. Perform a full scan to confirm the presence of the precursor ion before switching to Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2] 4. Optimize the collision energy to ensure efficient fragmentation and detection of product ions.[2] |
| Suboptimal Ionization | 1. If using ESI and experiencing instability, consider switching to APCI, which has shown better stability for some ganoderic acids.[9] 2. Evaluate both positive and negative ion modes to determine the optimal polarity for your analyte.[2] |
| Analyte Degradation | 1. Prepare fresh stock solutions and samples. 2. Investigate the stability of the ganoderic acid in your specific sample matrix and storage conditions.[9] |
| Matrix Effects | 1. Implement more rigorous sample clean-up procedures, such as Solid-Phase Extraction (SPE), especially for complex matrices.[11] 2. Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[11] 3. Utilize a suitable internal standard to compensate for ion suppression or enhancement.[11] |
Problem 2: Unexpected or Unidentifiable Fragments in the Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | 1. Ganoderic acids often exist as numerous isomers that can co-elute.[2] Optimize the chromatographic gradient, column chemistry (e.g., different stationary phases), and temperature to improve separation.[2] |
| In-source Fragmentation | 1. Reduce the energy in the ionization source by lowering the capillary voltage or fragmentor voltage. 2. This can minimize premature fragmentation before precursor ion selection in the mass analyzer. |
| Contamination | 1. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 2. Analyze blank injections to ensure the system is clean before running samples.[2] |
| Complex Fragmentation Pathways | 1. The fragmentation of the tetracyclic core can be complex.[7] Consult literature on the fragmentation of similar triterpenoids to aid in spectral interpretation.[5][12] 2. Utilize high-resolution mass spectrometry (e.g., Q-TOF) to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition.[6][7] |
Quantitative Data Summary
The following table summarizes the precursor and characteristic product ions for several common ganoderic acids, which can be used as a reference for setting up MRM or SRM experiments.
| Ganoderic Acid | Precursor Ion (m/z) | Ion Mode | Characteristic Product Ions (m/z) | Reference |
| Ganoderic Acid A | 515.3 | [M-H]⁻ | 300, 249 | [9] |
| Ganoderic Acid B | 515.3 | [M-H]⁻ | 249 | [9] |
| Ganoderic Acid C2 | 517.3 | [M-H]⁻ | 287 | [9] |
| Ganoderic Acid D | 497.3 | [M+H]⁺ | 237 | [9] |
| Ganoderic Acid H | 571.3 | [M+H]⁺ | 467 | [9] |
Experimental Protocols
Sample Preparation: Extraction of Ganoderic Acids from Ganoderma lucidum
This protocol is a general guideline for the extraction of ganoderic acids from the fruiting bodies of Ganoderma lucidum.
-
Grinding: Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to remove solid particles.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.[4]
-
-
Dissolution: Dissolve the dried extract in methanol (B129727) for LC-MS analysis.[4]
LC-MS/MS Method for Ganoderic Acid Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of ganoderic acids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) is typical.[2][9] For example, an isocratic mobile phase of acetonitrile:water:formic acid (42:58:0.5, v/v/v) has been used.[9]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common for a 4.6 mm ID column.[2]
-
Column Temperature: Maintain a constant temperature, for example, at 40°C, to ensure reproducible retention times.[13][14]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Utilize either ESI or APCI.[2] Optimize source parameters such as gas flow, temperature, and capillary voltage.[4]
-
Polarity: Test both positive and negative ion modes.
-
Scan Mode:
-
Begin with a full scan mode to identify the precursor ions of the target ganoderic acids.
-
Switch to a product ion scan to identify the major fragment ions for each precursor.
-
Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method using the identified precursor and product ion transitions for quantification.[9]
-
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis of ganoderic acids.
Caption: General fragmentation pathways of ganoderic acids in negative ion mode.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of oxygenated tetracyclic triterpenoids and their application in the qualitative analysis of Ganoderma lucidum by multistage tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. ganoderma-market.com [ganoderma-market.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating 20-Hydroxyganoderic Acid G with Confidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the isolation of 20-Hydroxyganoderic Acid G, a bioactive lanostane (B1242432) triterpenoid (B12794562) from Ganoderma species. Our focus is to equip you with the necessary knowledge to prevent its degradation during extraction and purification, ensuring the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during isolation?
A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and exposure to light. Like many complex natural products, it is susceptible to structural changes when subjected to harsh experimental conditions.
Q2: What is the optimal pH range to maintain during the extraction and purification process?
A2: Acidic conditions should be strictly avoided. It is recommended to maintain a neutral or slightly acidic pH (around 6.0-7.0) throughout the isolation process. The use of acidic solvents or mobile phases can catalyze the degradation of ganoderic acids.
Q3: Are there specific temperature limitations I should be aware of?
A3: Yes, elevated temperatures can accelerate degradation. During steps such as solvent evaporation, it is crucial to keep the temperature below 50°C. For drying of the initial fungal material, temperatures should not exceed 60°C.
Q4: How sensitive is this compound to light?
A4: While specific photostability data for this compound is limited, it is a common practice to protect light-sensitive compounds during isolation. Therefore, it is highly recommended to work in a light-controlled environment or use amber-colored glassware to minimize exposure to UV and visible light.
Q5: What are the best practices for storing the isolated this compound?
A5: For long-term stability, the purified solid compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This section addresses common issues encountered during the isolation of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the target compound | Degradation due to improper pH. | - Buffer all aqueous solutions to a neutral pH.- Avoid acidic mobile phases in chromatography; use alternatives like acetonitrile (B52724)/water or methanol (B129727)/water. |
| Thermal degradation during solvent removal. | - Use a rotary evaporator with a water bath temperature set at or below 50°C.- For final drying, use a vacuum desiccator at room temperature. | |
| Appearance of unknown peaks in HPLC/UPLC chromatogram | Degradation products formed during the process. | - Re-evaluate all steps for potential exposure to acid, high temperature, or light.- Analyze samples at each stage to pinpoint where degradation occurs.- Protect all solutions and fractions from light by wrapping containers in aluminum foil or using amber vials. |
| Inconsistent results between batches | Variability in the raw material or extraction efficiency. | - Ensure the Ganoderma species is correctly identified and sourced consistently.- Standardize the drying and grinding process of the raw material.- Optimize and consistently apply the extraction solvent, time, and temperature. |
Experimental Protocols
Below are detailed methodologies for key experiments in the isolation and analysis of this compound.
Protocol 1: Extraction of Crude Ganoderic Acids
-
Preparation of Raw Material:
-
Obtain dried fruiting bodies of a Ganoderma species known to contain this compound.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Macerate the powdered Ganoderma (1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction on the residue two more times with fresh 95% ethanol.
-
Combine the ethanol extracts.
-
-
Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature at or below 50°C.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the ethyl acetate fractions, which will contain the triterpenoids.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then concentrate to dryness.
-
Protocol 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel column packed in chloroform (B151607).
-
Dissolve the crude triterpenoid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC.
-
-
Reversed-Phase C18 Column Chromatography (Fine Purification):
-
Pool the fractions containing this compound from the silica gel column and concentrate.
-
Dissolve the enriched fraction in a minimal amount of methanol.
-
Perform chromatography on a C18 column using a gradient of methanol and water.
-
Collect and monitor fractions as before.
-
-
Preparative HPLC (Final Polishing):
-
For obtaining high-purity this compound, preparative HPLC with a C18 column is recommended.
-
A typical mobile phase would be a gradient of acetonitrile and water, potentially with a small amount of a neutral or slightly acidic modifier if necessary for peak shape, though prolonged exposure to acid should be avoided.
-
Visualizing the Workflow and Potential Degradation Pathways
To aid in understanding the experimental process and the critical points for preventing degradation, the following diagrams are provided.
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
Refining extraction protocols to minimize impurities in Ganoderma extracts.
Technical Support Center: Refining Ganoderma Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ganoderma extraction protocols to minimize impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of bioactive compounds from Ganoderma species, with a focus on impurity reduction.
Problem 1: Low Yield of Target Bioactive Compounds (Triterpenoids or Polysaccharides)
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Cell Wall Disruption | Employ mechanical disruption methods such as grinding the dried Ganoderma into a fine powder (e.g., 40 mesh) before extraction.[1] Advanced techniques like ultrasonic-assisted extraction (UAE) or ultra-high pressure extraction (UHP) can further enhance cell wall breakage.[1][2][3] | Increased surface area and cell lysis, leading to improved solvent penetration and higher extraction efficiency of intracellular components. |
| Suboptimal Extraction Solvent | For triterpenoids, use high-concentration ethanol (B145695) (70-95%).[4][5] For polysaccharides, hot water is the preferred solvent.[4][6] For simultaneous extraction, an aqueous ethanol solution can be optimized.[1] | Selective extraction of the target compound class, minimizing the co-extraction of undesirable compounds. |
| Inefficient Extraction Parameters | Optimize parameters such as solvent-to-solid ratio, temperature, and time. For instance, optimal triterpenoid (B12794562) extraction with ethanol can be achieved at 60.22°C for 6 hours.[5] UHP-assisted extraction of triterpenoids was optimized at 350 MPa for 7 minutes with 90% ethanol.[2] | Maximized recovery of the target bioactive compounds. |
Problem 2: High Levels of Protein Impurities in Polysaccharide Extracts
| Potential Cause | Recommended Solution | Expected Outcome |
| Co-extraction of Proteins | Implement a deproteinization step. The Sevag method (repeated extraction with a chloroform (B151607):n-butanol mixture) is a common and effective technique.[7] Enzymatic treatment with proteases can also be used to specifically degrade protein contaminants.[8] | Significant reduction of protein content, leading to a purer polysaccharide fraction. |
| Complex Formation | Polysaccharides and proteins can form stable complexes. Adjusting the pH of the extraction solution can disrupt these interactions and reduce protein co-extraction. | Improved separation of polysaccharides from protein impurities. |
Problem 3: Presence of Pigments and Small Molecules in the Final Extract
| Potential Cause | Recommended Solution | Expected Outcome |
| Co-extraction of Lipophilic Pigments and Other Small Molecules | Perform a preliminary degreasing step by pre-treating the raw Ganoderma powder with a solvent like 80% ethanol before the main extraction.[1][3] | Removal of lipids, pigments, and other small molecule impurities, resulting in a cleaner initial extract. |
| Insufficient Purification | Utilize column chromatography for purification. Anion-exchange chromatography (e.g., DEAE-cellulose) is effective for separating neutral and acidic polysaccharides.[3][6] For triterpenoids, silica (B1680970) gel or C18 reversed-phase columns can be used.[9][10] | Separation of target compounds from impurities based on charge, size, or polarity, yielding a highly purified final product. |
Problem 4: Residual Solvent in the Final Extract
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Solvent Removal | Use evaporation under reduced pressure (rotary evaporation) to remove solvents at a lower temperature, which helps protect heat-sensitive compounds from degradation.[11] For a solvent-free final product, consider supercritical fluid extraction (SFE) with CO2, which is easily removed by depressurization.[12] | Complete removal of residual organic solvents, ensuring the safety and purity of the extract. |
| Use of High-Boiling-Point Solvents | Whenever possible, opt for lower-boiling-point solvents to facilitate easier removal. | Reduced energy consumption and processing time for solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Ganoderma extracts and where do they originate?
A1: Common impurities include proteins, pigments, lipids, small molecule metabolites, and, in polysaccharide extracts, monosaccharides and oligosaccharides.[13][14] These can originate from the raw material itself or be introduced during the manufacturing process from reagents, solvents, or equipment.[15][16][17] Environmental contaminants like heavy metals and pesticides can also be present.[11]
Q2: How can I selectively extract triterpenoids while minimizing polysaccharide contamination?
A2: Triterpenoids are lipophilic and best extracted with organic solvents like ethanol (typically 70-95%).[4][5] Polysaccharides, being polar, have low solubility in high-concentration ethanol. Therefore, using a high-percentage ethanol solvent system will favor the extraction of triterpenoids and leave most of the polysaccharides behind in the solid residue.
Q3: What is the most effective method for removing protein impurities from polysaccharide extracts?
A3: A combination of methods is often most effective. Initially, repeated precipitation with ethanol can help remove some proteins.[6] For more thorough removal, the Sevag method, which involves vigorous shaking with a chloroform-n-butanol solution to denature and separate proteins, is widely used.[7] Enzymatic hydrolysis using proteases offers a more targeted approach to break down protein contaminants.[8]
Q4: Is supercritical fluid extraction (SFE) a good option for obtaining pure Ganoderma extracts?
A4: Yes, SFE, particularly with supercritical CO2 (SC-CO2), is an excellent method for obtaining high-purity extracts.[12] It is highly selective, and by modifying parameters like pressure, temperature, and the use of co-solvents (e.g., ethanol), you can target specific compounds like triterpenoids.[18][19] A key advantage is that the CO2 is easily removed, leaving no solvent residue.[12] SFE has also been shown to effectively remove contaminants like phthalates.[20]
Q5: What analytical techniques are recommended for quantifying impurities in my final Ganoderma extract?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and robust method for quantifying known impurities and bioactive components, often coupled with a UV or Diode Array Detector (DAD).[21][22] For more sensitive and specific detection, especially for unknown impurities or trace contaminants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[9][23] Gas Chromatography (GC), often coupled with MS, is suitable for analyzing volatile organic impurities and residual solvents.[23]
Quantitative Data Summary
Table 1: Comparison of Triterpenoid Extraction Methods
| Extraction Method | Key Parameters | Triterpenoid Yield/Content | Reference |
| Ethanol Maceration | 95% ethanol, 30°C, 6 h | - | [1] |
| Optimized Ethanol Extraction | 100% ethanol, 60.22°C, 6 h | 2.09 mg/g (ganoderic acid H) | [5] |
| Organic Solvent Extraction | 90% ethanol, 75°C, 3 h, 1:25 g/mL | 0.925% | [2] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% ethanol, 40 min, 100 W | 435.6 ± 21.1 mg/g | [24] |
| Ultra-High Pressure (UHP) Extraction | 90% ethanol, 350 MPa, 7 min, 1:20 g/mL | 1.154% | [2] |
| Supercritical CO2 (SC-CO2) with Co-solvent | 380 bar, 60°C, 7% ethanol | 1.49 g/100g | [18] |
| Optimized SC-CO2 with Co-solvent | 153 bar, 59°C, 14% ethanol, 120 min | 88.9% (triterpene yield) | [19] |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction for Triterpenoids
-
Preparation: Dry Ganoderma lucidum fruiting bodies and grind them into a fine powder.
-
Extraction: Suspend the powder in 100% ethanol at a specified solid-to-liquid ratio.
-
Incubation: Heat the mixture to 60.22°C and maintain for 6 hours with continuous stirring.[5]
-
Filtration: After extraction, filter the mixture to separate the ethanolic extract from the solid residue.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude triterpenoid extract.
-
Purification (Optional): Further purify the crude extract using silica gel or C18 column chromatography.[9]
Protocol 2: Hot Water Extraction and Purification of Polysaccharides
-
Pre-treatment: Mix the fine powder of Ganoderma with 80% ethanol to remove lipids and small molecules.[1] Dry the pre-treated powder.
-
Extraction: Add deionized water to the treated powder (e.g., a 1:40 solid-to-liquid ratio) and heat at 95°C for 2 hours.[1] Repeat the extraction on the residue.
-
Centrifugation: Centrifuge the aqueous extract at high speed (e.g., 8000 x g) to remove solid debris.[1]
-
Deproteinization (Sevag Method): Mix the supernatant with a 4:1 (v/v) mixture of chloroform and n-butanol. Shake vigorously and centrifuge to separate the phases. Collect the aqueous layer and repeat until no precipitate is visible at the interface.
-
Precipitation: Add a 4-fold volume of absolute ethanol to the deproteinized extract and let it stand at 4°C overnight to precipitate the polysaccharides.[3]
-
Collection and Drying: Collect the polysaccharide precipitate by centrifugation, wash with ethanol, and then freeze-dry to obtain the purified polysaccharide powder.
Visualizations
Caption: General workflow for Ganoderma extraction and purification.
Caption: Troubleshooting logic for impurity reduction in Ganoderma extracts.
References
- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ultra-high Pressure Assisted Extraction of the Triterpenoids from the Ganoderma lucidum and Evaluation of Its Antioxidant Activity [agris.fao.org]
- 3. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 4. Production methods of Ganoderma lucidum extract. [plantextractwholesale.com]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrt.dz [ajrt.dz]
- 7. What Are the Polysaccharide Extraction Steps? Does Skipping Acetone Washing Affect Subsequent Experiments? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. What Are the Effective Strategies for Removing Impurities from Crude Polysaccharide Extracts? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation process of Ganoderma lucidum extract. [greenskybio.com]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 16. moravek.com [moravek.com]
- 17. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 19. vjol.info.vn [vjol.info.vn]
- 20. Supercritical fluid extraction effectively removes phthalate plasticizers in spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. akjournals.com [akjournals.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. [PDF] Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Development for Resolving Co-eluting Compounds with 20-Hydroxyganoderic Acid G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges related to the co-elution of compounds with 20-Hydroxyganoderic Acid G.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of compounds with this compound?
A1: Co-elution with this compound primarily occurs due to the presence of structurally similar compounds within complex mixtures, such as extracts from Ganoderma species. These compounds often possess similar physicochemical properties, including polarity, molecular weight, and functional groups, leading to comparable retention times under standard chromatographic conditions. The most common co-eluents are other ganoderic acid isomers and related triterpenoids.
Q2: Which compounds are most likely to co-elute with this compound?
A2: Compounds with a high degree of structural similarity to this compound are the most probable co-eluents. These include other ganoderic acids that may differ only by the position or stereochemistry of hydroxyl or carbonyl groups. Without specific library data for this compound's degradation products, we can infer from general ganoderic acid stability that potential co-eluting degradants could arise from hydrolysis, oxidation, or isomerization under harsh analytical or storage conditions.
Q3: How can I confirm if a peak is co-eluting with this compound?
A3: Peak purity analysis is essential to confirm co-elution. Several techniques can be employed:
-
Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer (LC-MS) is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify the presence of multiple components.
-
Varying Chromatographic Conditions: Altering the mobile phase composition, gradient slope, or column temperature can often partially or fully resolve co-eluting peaks, providing evidence of their presence.
Troubleshooting Guide: Resolving Co-elution with this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound.
Problem: Poor resolution or complete co-elution of this compound with an unknown peak.
Solution Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Confirm Co-elution Before modifying your method, confirm that you are indeed dealing with co-eluting peaks and not a distorted peak shape from other issues.
-
Action: Utilize a PDA detector to check for spectral non-homogeneity across the peak. If available, use an LC-MS to look for multiple m/z values within the peak's elution window.
Step 2: Method Optimization A systematic approach to method optimization is crucial for resolving co-eluting compounds.
2.1. Mobile Phase Modification Changes in the mobile phase can significantly alter the selectivity of the separation.
-
Tactic 1: Adjust Organic Modifier Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve the separation of closely eluting compounds.
-
Tactic 2: Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter selectivity due to different solvent properties.
-
Tactic 3: Modify Mobile Phase pH: For acidic compounds like ganoderic acids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress ionization and improve peak shape and resolution.
2.2. Column Chemistry Evaluation The choice of stationary phase is a critical factor in achieving the desired selectivity.
-
Tactic 1: Consider a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a C30, phenyl-hexyl, or biphenyl (B1667301) stationary phase. These can offer different interactions with the analytes.
-
Tactic 2: Evaluate Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column can increase efficiency and improve resolution.
2.3. Temperature and Flow Rate Adjustment These parameters can be fine-tuned to enhance separation.
-
Tactic 1: Optimize Column Temperature: Lowering the column temperature can sometimes improve the resolution between isomers, although it may lead to broader peaks and longer run times. Conversely, increasing the temperature can improve efficiency for some compounds.
-
Tactic 2: Adjust Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.
Data Presentation
Table 1: Comparison of HPLC and UPLC-MS for Ganoderic Acid Analysis
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Sensitivity | Lower (µg/mL range) | Higher (µg/kg range) |
| Selectivity | Moderate | High (resolves co-eluting peaks) |
| Speed | Slower | Faster |
| Resolution | Good | Excellent (separates isomers) |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
Table 2: Example HPLC Gradients for Ganoderic Acid Separation
| Time (min) | % Acetonitrile | % 0.1% Aqueous Acetic Acid |
| Method 1 | ||
| 0 | 25 | 75 |
| 35 | 35 | 65 |
| 45 | 45 | 55 |
| 90 | 100 | 0 |
| Method 2 | ||
| 0 | 20 | 80 |
| 60 | 60 | 40 |
| 70 | 100 | 0 |
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for Ganoderic Acid Analysis
This protocol is a general starting point for the analysis of this compound and can be optimized as needed.
-
HPLC System: A standard HPLC system equipped with a UV/Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Refer to Method 1 in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for High-Resolution Separation
This protocol is suitable for complex mixtures where high sensitivity and resolution are required.
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A C18 or equivalent UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A steeper gradient than in HPLC can be used due to the higher efficiency of the UPLC column. Optimization is required.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for ganoderic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Visualizations
Caption: General experimental workflow for ganoderic acid analysis.
Enhancing the expression of genes in the ganoderic acid biosynthesis pathway.
Welcome to the technical support center for the enhancement of ganoderic acid (GA) biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experiments aimed at increasing the expression of genes in the GA biosynthesis pathway in Ganoderma lucidum and other related species.
Frequently Asked Questions (FAQs)
Q1: What are the key rate-limiting enzymes in the ganoderic acid biosynthesis pathway?
A1: The biosynthesis of ganoderic acids originates from the mevalonate (B85504) (MVA) pathway.[1][2] Key enzymes that are often targeted for overexpression to enhance GA production include:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This is a critical rate-limiting enzyme in the MVA pathway that converts HMG-CoA to mevalonate.[1][2][3]
-
Squalene synthase (SQS): This enzyme catalyzes the first committed step in triterpenoid (B12794562) synthesis.[4][5]
-
Oxidosqualene cyclase (OSC), also known as Lanosterol synthase (LS): This enzyme is responsible for the cyclization of 2,3-oxidosqualene (B107256) to form lanosterol, the backbone of all ganoderic acids.[4][6]
Q2: My Ganoderma lucidum culture shows good mycelial growth but low ganoderic acid yield. What could be the issue?
A2: This is a common issue, as the optimal conditions for vegetative growth and secondary metabolite production can differ.[7] Here are some potential causes and solutions:
-
Suboptimal Culture Conditions for GA Production: While rich media may promote rapid biomass accumulation, nutrient-limiting conditions, particularly nitrogen limitation, can trigger a metabolic shift towards secondary metabolism and enhance GA production.[7] Consider implementing a two-stage fermentation process where the initial phase focuses on biomass growth, followed by a shift to a nitrogen-limited medium to induce GA biosynthesis.
-
Lack of Elicitors: The expression of GA biosynthesis genes can be significantly upregulated by the addition of elicitors to the culture medium. Consider adding elicitors such as methyl jasmonate, aspirin, or sodium acetate.[8][9][10]
-
Inadequate Aeration: Sufficient oxygen supply is crucial for the later stages of the GA biosynthesis pathway, which involve numerous oxidation steps catalyzed by cytochrome P450 enzymes.[11] Ensure adequate aeration, especially in submerged cultures.
Q3: I am not observing a significant increase in ganoderic acid production after overexpressing a key biosynthetic gene. What are the possible reasons?
A3: Several factors could contribute to this outcome:
-
Inefficient Transformation or Low Expression Levels: Verify the successful integration and transcription of your target gene using techniques like PCR and quantitative real-time PCR (qRT-PCR). The choice of promoter is also critical; using a strong constitutive promoter, such as the gpd promoter, can lead to higher expression levels.[3]
-
Metabolic Bottlenecks Elsewhere in the Pathway: Overexpressing a single gene might lead to the accumulation of its direct product, but the overall flux towards ganoderic acids could be limited by the activity of other downstream or upstream enzymes. A strategy involving the co-overexpression of multiple key genes (e.g., HMGR and SQS) might be more effective.
-
Precursor and Cofactor Limitations: The biosynthesis of ganoderic acids requires a substantial supply of acetyl-CoA and NADPH. If the central carbon metabolism cannot provide these precursors and cofactors at a sufficient rate, the overexpression of a single biosynthetic enzyme may not lead to a proportional increase in the final product.
Q4: Can environmental factors be manipulated to enhance ganoderic acid production?
A4: Yes, various environmental factors significantly influence GA biosynthesis.[1] These include:
-
Light: Blue light has been shown to significantly enhance GA content in Ganoderma lingzhi by upregulating the expression of key biosynthetic genes through the blue light receptor WC-2.[12]
-
Temperature: While optimal growth is typically around 28°C, a slight temperature stress can sometimes induce secondary metabolite production.[7]
-
pH: The initial pH of the culture medium can affect both mycelial growth and GA production, with an optimal range generally between 4.5 and 6.5.[7]
-
Elicitors: As mentioned, chemical elicitors can be added to the culture to induce a stress response and trigger the expression of defense-related compounds, including ganoderic acids.
Troubleshooting Guides
Issue 1: Low Transformation Efficiency in Ganoderma lucidum
| Possible Cause | Troubleshooting Steps |
| Protoplast Quality | Ensure protoplasts are freshly prepared and handled gently. Optimize the enzymatic digestion time and the osmotic stabilizer concentration in the protoplasting solution. |
| Vector-Related Issues | Verify the integrity of the transformation vector. Ensure the selection marker is appropriate for Ganoderma lucidum and that the promoter driving its expression is functional in this species. |
| Transformation Protocol | Optimize the PEG concentration and incubation time for protoplast fusion. Ensure the heat shock step is performed at the correct temperature and duration. |
Issue 2: Inconsistent qRT-PCR Results for Gene Expression Analysis
| Possible Cause | Troubleshooting Steps |
| RNA Quality | Ensure high-quality, intact RNA is extracted from the mycelia. Use a spectrophotometer and gel electrophoresis to assess RNA purity and integrity. |
| Primer Design | Design primers that span an intron-exon junction to avoid amplification of contaminating genomic DNA. Validate primer efficiency through a standard curve analysis. |
| Reference Gene Stability | Use a stably expressed reference gene for normalization. It is recommended to test multiple candidate reference genes (e.g., 18S rRNA, actin) under your specific experimental conditions and select the most stable one. |
Quantitative Data Summary
The following tables summarize the reported increases in ganoderic acid production and gene expression levels from various studies.
Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering
| Gene Overexpressed | Host Strain | Fold Increase in GA Production | Reference |
| tHMGR | Ganoderma lucidum | 2-fold | [3] |
| SQS | Ganoderma lucidum | - | [5] |
| vgb and sqs (co-expression) | Ganoderma lucidum | 2.23-fold (GA-T), 1.75-fold (GA-Me), 2.69-fold (GA-P) | [13] |
Table 2: Enhancement of Ganoderic Acid Production and Gene Expression by Elicitors
| Elicitor(s) | Concentration | Fold Increase in GA Production | Key Genes Upregulated | Fold Increase in Gene Expression | Reference |
| Methyl Jasmonate & Aspirin | 250 µM & 4.4 mM | - | hmgr, sqs | 10-fold, 11-fold | [8][14] |
| Sodium Acetate | 4 mM | 28.63% increase | hmgs, fps, sqs | - | [10][15] |
| Aspirin | 1-8 mM | up to 2.8-fold | - | - | [16] |
| Acetic Acid | 20 mM | 1.88-fold | - | - | [16] |
Experimental Protocols
Protocol 1: Protoplast-Mediated Transformation of Ganoderma lucidum
This protocol is a generalized procedure based on methodologies described in the literature.[17]
-
Mycelium Culture: Inoculate Ganoderma lucidum in a suitable liquid medium and culture for 4-5 days at 28°C with shaking.
-
Protoplast Preparation:
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).
-
Resuspend the mycelia in an enzymatic solution containing cellulase (B1617823) and lysing enzymes in the osmotic stabilizer.
-
Incubate at 30°C for 3-4 hours with gentle shaking.
-
Filter the suspension through sterile glass wool to remove mycelial debris.
-
Collect the protoplasts by centrifugation and wash them twice with the osmotic stabilizer.
-
Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2).
-
-
Transformation:
-
Add the transformation vector (5-10 µg) to the protoplast suspension.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice for 20-30 minutes.
-
Heat shock the mixture at 42°C for 5-10 minutes.
-
Add regeneration medium (e.g., potato dextrose agar (B569324) with 0.6 M sucrose) and pour onto selection plates containing the appropriate antibiotic.
-
-
Selection and Screening:
-
Incubate the plates at 28°C for 5-10 days until transformants appear.
-
Subculture the putative transformants onto fresh selection plates for further verification.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Harvest mycelia from control and experimental cultures and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a commercial RNA extraction kit or a standard Trizol-based method.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCT method, normalizing the expression of the target gene to the expression of a stably expressed reference gene.
-
Visualizations
Caption: The ganoderic acid biosynthesis pathway, highlighting key enzymes.
Caption: A typical experimental workflow for enhancing ganoderic acid production.
Caption: A troubleshooting flowchart for low ganoderic acid yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sid.ir [sid.ir]
- 15. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 17. Applied modern biotechnology for cultivation of Ganoderma and development of their products - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the production of specific triterpenoids in fungal culture.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to increase the production of specific triterpenoids in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What are triterpenoids and why are they a focus in fungal biotechnology?
A: Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[1][2] They are widely distributed in plants, animals, and fungi.[1] In fungi, they play roles in various cellular functions. For researchers and pharmaceutical professionals, fungal triterpenoids are of high interest due to their broad range of potent biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and anti-viral properties.[2][3] Fungi offer a promising platform for the scalable and sustainable production of these valuable compounds through fermentation, overcoming limitations associated with extraction from natural plant sources.[4][5]
Q2: What is the primary biosynthetic pathway for triterpenoids in fungi?
A: The primary pathway for triterpenoid (B12794562) biosynthesis in fungi is the mevalonate (B85504) (MVA) pathway.[3][6] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.[1][7] Two molecules of farnesyl diphosphate (FPP), which are formed from IPP and DMAPP, are then condensed to form squalene.[3][8] Squalene is then cyclized by oxidosqualene cyclases to form the foundational triterpenoid skeletons, which are further modified by enzymes like cytochrome P450 monooxygenoxygenases to create a vast diversity of specific triterpenoids.[1][8]
Q3: What are the common bottlenecks that limit triterpenoid yield in fungal cultures?
A: Several factors can limit triterpenoid production. Key bottlenecks include:
-
Low Precursor Supply: Insufficient flux through the MVA pathway can limit the availability of squalene, the direct precursor for triterpenoids.[1]
-
Competing Metabolic Pathways: The MVA pathway also produces essential molecules like sterols (e.g., ergosterol), creating competition for precursors and diverting them away from triterpenoid synthesis.[1][9]
-
Low Expression of Biosynthetic Genes: The genes encoding key enzymes, such as terpene synthases and modifying enzymes (P450s), may be expressed at low levels under standard laboratory conditions.[10]
-
Suboptimal Culture Conditions: Fungal growth and secondary metabolite production are highly sensitive to environmental factors like nutrient availability, pH, and temperature.[11]
-
Feedback Inhibition: High intracellular concentrations of triterpenoids can sometimes inhibit the activity of biosynthetic enzymes or trigger cellular toxicity, limiting further production.[12]
Troubleshooting Guide
Problem: My fungal culture shows good biomass growth, but the triterpenoid yield is very low.
-
Potential Cause 1: Suboptimal Conditions for Secondary Metabolism. The optimal conditions for fungal growth (biomass accumulation) are often different from those required for robust secondary metabolite production.[11] High-growth phases may prioritize primary metabolism, with triterpenoid synthesis occurring later.
-
Solution: Implement a two-stage cultivation strategy. First, grow the culture in a nutrient-rich medium to achieve high biomass. Then, transfer the mycelia to a nutrient-limited or stress-inducing medium to trigger triterpenoid production. Also, extend the cultivation time, as triterpenoid production can peak late in the fermentation process.[11]
-
-
Potential Cause 2: Precursor Diversion. The metabolic flux might be heavily directed towards essential pathways like ergosterol (B1671047) biosynthesis instead of triterpenoids.
-
Solution: Consider metabolic engineering strategies. Downregulating the activity of key enzymes in the competing sterol pathway (e.g., lanosterol (B1674476) synthase Erg7p) can redirect precursors towards your target triterpenoids.[12] Alternatively, adding chemical inhibitors of the sterol pathway can have a similar effect.
-
-
Potential Cause 3: Lack of Induction. The biosynthetic gene cluster for your target triterpenoid may be "silent" or expressed at very low levels without specific induction signals.
-
Solution: Introduce elicitors to the culture. Elicitors are compounds that trigger defense responses and often stimulate secondary metabolism. Test various elicitors such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), or metal ions (e.g., Cu²⁺, Mn²⁺).[4][13]
-
Problem: The addition of an elicitor (e.g., Methyl Jasmonate) is inhibiting the growth of my fungal culture.
-
Potential Cause: Elicitor Toxicity. Elicitors, especially at high concentrations, can induce significant stress that leads to growth inhibition or cell death.[4][14]
-
Solution 1: Optimize Elicitor Concentration and Timing. Perform a dose-response experiment to find the optimal concentration that maximizes triterpenoid production without severely compromising biomass. For example, studies on Ganoderma applanatum showed a 68.5% increase in triterpenes with 50 µM MeJA, while higher concentrations might be less effective.[15] Also, test adding the elicitor at different growth stages (e.g., mid-log or stationary phase) rather than at the beginning of cultivation.[15]
-
Solution 2: Use a Different Type of Elicitor. If an abiotic elicitor like MeJA proves too harsh, explore biotic elicitors. Fungal polysaccharides or filtrates from other fungal cultures (e.g., Aspergillus niger, Trichoderma virens) can be effective inducers with potentially lower toxicity.[14][16]
-
Problem: I am observing significant batch-to-batch variability in my triterpenoid yield.
-
Potential Cause 1: Inconsistent Inoculum. The age, size, and physiological state of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculation protocol. Use a consistent amount of inoculum from a seed culture of a specific age and growth phase for every experiment.
-
-
Potential Cause 2: Minor Variations in Media or Conditions. Small, overlooked variations in media preparation (e.g., water source, sterilization time) or culture conditions (e.g., incubator temperature fluctuations, shaking speed) can lead to different outcomes.
-
Solution: Maintain meticulous records of all experimental parameters. Prepare media in large batches when possible to ensure consistency. Regularly calibrate and monitor equipment like incubators and shakers.
-
-
Potential Cause 3: Genetic Instability. Over successive subculturing, some fungal strains can lose their ability to produce secondary metabolites.
-
Solution: Prepare and use glycerol (B35011) stocks of your fungal strain stored at -80°C.[10] For each new set of experiments, start a fresh culture from a frozen stock rather than from a continuously subcultured plate.
-
Strategies to Enhance Triterpenoid Production
Optimization of Culture Conditions
Optimizing the fermentation environment is a fundamental and highly effective strategy. Key parameters to investigate include nutrient sources, pH, and physical factors.[11][17]
Key Parameters and Effects
| Parameter | Typical Strategy | Example Effect |
| Carbon Source | Screen various sources (e.g., glucose, corn starch, fructose) and optimize concentration.[11][18] | In Antrodia cinnamomea, 20.0 g/L corn starch was identified as optimal for triterpenoid production.[11] |
| Nitrogen Source | Screen organic (e.g., yeast extract, peptone) and inorganic sources and optimize concentration.[19] | In Tuber borchii, optimizing yeast extract and peptone concentrations led to a 1.43-fold increase in biomass.[19] |
| pH | Determine the optimal initial pH of the medium. | An initial pH of 3 was found to be optimal for triterpenoid production in A. cinnamomea.[11] |
| Supplements | Add plant oils or fatty acids (e.g., olive oil, linoleic acid) to the medium. | Adding 0.3% (v/v) olive oil to A. cinnamomea cultures significantly increased triterpenoid production.[11] |
| Fed-Batch Culture | Implement a feeding strategy, such as adding a glucose supplement during the cultivation.[11] | Supplementing with 0.2% (w/v) glucose on day 10 enhanced triterpenoid production in A. cinnamomea.[11] |
Elicitation
Elicitation involves using specific compounds (elicitors) to induce a stress response in the fungus, which often activates the biosynthesis of secondary metabolites like triterpenoids.[15]
Common Elicitors and Their Impact
| Elicitor Type | Elicitor Example | Fungal Species | Observed Increase in Triterpenoid Production |
| Abiotic | Methyl Jasmonate (MeJA) | Inonotus hispidus | 142.00% increase (in combination with oleic acid).[4][20] |
| Abiotic | Salicylic Acid (SA) | Inonotus hispidus | 83.52% increase (in combination with oleic acid).[20] |
| Abiotic | Metal Ions (Cu²⁺) | Inonotus hispidus | 67.34% increase (in combination with oleic acid).[4] |
| Biotic | Fungal Elicitor (Perenniporia tenuis) | Sanghuangporus sanghuang | 2.62-fold (betulinic acid) and 114.67-fold (2-hydroxyoleanolic acid) increase.[16] |
Metabolic Engineering
Genetic modification of the fungal host is a powerful strategy to overcome inherent metabolic limitations and channel precursors towards the desired triterpenoid.[5][9]
Key Metabolic Engineering Approaches
-
Overexpression of Pathway Genes: Increasing the expression of key enzymes in the MVA pathway (e.g., HMGS, HMGR) can boost the supply of precursors.[9][13]
-
Knockout of Competing Pathways: Deleting or downregulating genes in competing pathways, such as the ergosterol pathway, can redirect metabolic flux toward triterpenoid synthesis.[12][21]
-
Heterologous Expression: Introducing biosynthetic genes from other organisms into a well-characterized and robust fungal host like Saccharomyces cerevisiae can enable the production of non-native triterpenoids.[1][22]
In Situ Product Recovery (ISPR)
This technique involves the continuous removal of the target triterpenoid from the culture medium during fermentation. This can alleviate issues of product toxicity or feedback inhibition, potentially extending the production phase.[12] For example, using an organic solvent overlay like isopropyl myristate (IPM) or adding adsorptive resins to the bioreactor can effectively extract triterpenoids as they are produced.[12]
Visualizations
Caption: Simplified Mevalonate (MVA) Pathway for Triterpenoid Biosynthesis.
Caption: Experimental Workflow for Triterpenoid Production Enhancement.
Caption: Decision Tree for Troubleshooting Low Triterpenoid Yield.
Key Experimental Protocols
Protocol 1: General Fungal Culture and Elicitation
-
Inoculum Preparation: Aseptically transfer a small piece of mycelia from a stock plate to a fresh PDA (Potato Dextrose Agar) plate. Incubate at 25°C for 7-10 days.
-
Seed Culture: Transfer 5-6 agar (B569324) plugs (approx. 5 mm diameter) from the fresh plate into a 250 mL Erlenmeyer flask containing 100 mL of liquid seed medium (e.g., PDB - Potato Dextrose Broth). Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: Inoculate 10 mL of the seed culture into a 250 mL flask containing 100 mL of the optimized production medium.[11] Incubate under the same conditions for the desired production period (e.g., 16 days).[11]
-
Elicitation (Optional): Prepare a stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol). At a specific time point (e.g., day 6 of culture), aseptically add a calculated volume of the stock solution to the production culture to reach the desired final concentration (e.g., 50 µM).[15] An equivalent volume of the solvent should be added to control flasks.
-
Harvesting: After the incubation period, separate the mycelia from the culture broth by vacuum filtration. Wash the mycelia with distilled water and then freeze-dry to obtain a constant dry weight.
Protocol 2: Extraction of Triterpenoids from Fungal Mycelia
This protocol is a general guideline and may need optimization based on the specific triterpenoid and fungal species.[23][24]
-
Grinding: Grind the freeze-dried mycelia (e.g., 1 gram) into a fine powder using a mortar and pestle.
-
Solvent Extraction: Transfer the powder to a flask. Add 20 mL of an appropriate solvent mixture, such as ethyl acetate (B1210297) with 1% formic acid.[23] Other common solvents include methanol (B129727) or ethanol.
-
Extraction Enhancement: Agitate the mixture by vortexing for 1 minute and then sonicating in an ultrasonic bath for 30 minutes to enhance cell disruption and extraction efficiency.[23] Repeat the solvent extraction process twice on the fungal biomass to ensure complete recovery.
-
Filtration and Evaporation: Combine the solvent extracts and filter them to remove solid debris. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol) for analysis.[23] Pass the final solution through a 0.2 µm syringe filter before proceeding to quantification.
Protocol 3: Quantification of Total Triterpenoids (Colorimetric Method)
This is a common spectrophotometric method for estimating total triterpenoids. For specific triterpenoid quantification, HPLC or LC-MS is required.[25]
-
Standard Preparation: Prepare a standard curve using a known triterpenoid, such as oleanolic acid or ursolic acid, at various concentrations (e.g., 0.1 to 1.0 mg/mL).
-
Sample Preparation: Take a small aliquot (e.g., 0.2 mL) of the reconstituted extract from Protocol 2 and place it in a test tube. Evaporate the solvent completely.
-
Reaction: Add 0.3 mL of 5% (w/v) vanillin-acetic acid solution and 1.0 mL of perchloric acid to the tube.
-
Incubation: Mix well and incubate the reaction mixture in a water bath at 60°C for 15-20 minutes.
-
Cooling and Dilution: Cool the tubes in an ice bath and then add 5 mL of acetic acid to stop the reaction.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 548 nm) using a spectrophotometer.
-
Calculation: Determine the concentration of total triterpenoids in the sample by comparing its absorbance to the standard curve. Express the final yield as mg of triterpenoid per gram of dry cell weight (mg/g DCW).
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity, fermentation production, bioactivities and applications of triterpenoids from several common medicinal fungi: Recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Compound Elicitors on the Biosynthesis of Triterpenoids and Activity of Defense Enzymes from Inonotus hispidus (Basidiomycetes) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Increase the Production of Triterpene Acids in Ligzhi or Reishi Medicinal Mushroom (Ganoderma lucidum, Agaricomycetes): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of fungal terpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Cultivating Conditions for Triterpenoids Production from Antrodia cinnmomea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a key gene involved in triterpenoid biosynthesis in Sanghuangporus baumii under Mn2+ induction and its regulatory role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Fungal elicitors combined with a sucrose feed significantly enhance triterpene production of a Salvia fruticosa cell suspension" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Improving Fungal Cultivability for Natural Products Discovery [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of Biomass Cultivation from Tuber borchii and Effect of Additives on Triterpenoid Production [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. conservancy.umn.edu [conservancy.umn.edu]
- 22. Towards engineering agaricomycete fungi for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 20-Hydroxyganoderic Acid G and Other Bioactive Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 20-Hydroxyganoderic Acid G with other prominent triterpenoids isolated from Ganoderma species. The information presented is based on available experimental data, focusing on anti-inflammatory, cytotoxic, and enzyme inhibitory activities. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and a selection of other well-studied Ganoderma triterpenoids. This allows for a direct comparison of their potency in various bioassays.
Table 1: Anti-Inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Target | IC50 (µM) | Reference |
| This compound | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 21.33 | [1] |
| Ganoderic Acid A | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | [2] |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α Production | Not specified | [3] |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | Not specified | [4] |
Table 2: Cytotoxic Activity
Data on the cytotoxic activity of this compound against cancer cell lines were not available in the reviewed literature. The following table presents data for other Ganoderma triterpenoids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | GBC-SD (gallbladder cancer) | >80 (single agent) | [5] |
| Ganoderic Acid DM | LNCaP (prostate cancer) | 25 | [6] |
| Ganoderiol F | HeLa (cervical cancer) | 1.29 | [7] |
| Ganodermanontriol | HeLa (cervical cancer) | 15.1 | [8] |
| Ethyl Lucidenate A | HL-60 (leukemia), CA46 (lymphoma) | 25.98 (µg/mL), 20.42 (µg/mL) | [9] |
Table 3: Enzyme Inhibitory Activity
While it has been reported that this compound inhibits HMG-CoA reductase and acyl-CoA:acyltransferase, specific IC50 values were not found in the reviewed literature.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Ganoderic Acid A | Cytochrome P450 3A4 (CYP3A4) | 15.05 | 7.16 | Non-competitive | [10] |
| Ganoderic Acid A | Cytochrome P450 2D6 (CYP2D6) | 21.83 | 10.07 | Competitive | [10] |
| Ganoderic Acid A | Cytochrome P450 2E1 (CYP2E1) | 28.35 | 13.45 | Competitive | [10] |
| Ganoderic Acid DM | 5α-reductase | 10.6 | Not specified | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in BV-2 Microglia
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated microglial cells.
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control groups include cells treated with vehicle and LPS, and cells with vehicle only.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test triterpenoid (B12794562) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Enzyme Inhibitory Activity: HMG-CoA Reductase Assay
This assay measures the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, dithiothreitol (B142953) (DTT), NADPH, and the HMG-CoA substrate.
-
Inhibitor Incubation: The test compound is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding HMG-CoA reductase enzyme.
-
Kinetic Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in the inflammatory response, which are often modulated by Ganoderma triterpenoids.
Caption: LPS-induced canonical NF-κB signaling pathway.
Caption: Overview of LPS-activated MAPK signaling cascades.
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lanostane-type triterpenoids from Ganoderma applanatum and their inhibitory activities on NO production in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lanostane-type triterpenoids from the mycelial mat of Ganoderma lucidum and their hepatoprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Anti-Neuroinflammatory Potential of 20-Hydroxyganoderic Acid G: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the anti-neuroinflammatory properties of 20-Hydroxyganoderic Acid G, a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative assessment of its efficacy against other known anti-inflammatory agents, supported by available experimental data.
Executive Summary
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. The search for novel therapeutic agents that can modulate this process is of paramount importance. Ganoderic acids, derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates. This guide focuses on this compound and compares its primary anti-inflammatory activity with that of the well-studied Ganoderic Acid A and the corticosteroid Dexamethasone (B1670325). While data on this compound is currently limited to its inhibitory effect on nitric oxide (NO) production, this comparison provides a valuable baseline for its potential as an anti-neuroinflammatory compound.
Comparative Performance Analysis
The anti-neuroinflammatory activity of this compound and the selected alternatives was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation.
| Compound | Target | IC50 / Effective Concentration | Cell Type | Stimulant | Reference |
| This compound | Nitric Oxide (NO) Production | 21.33 μM | BV-2 Microglia | LPS | [1] |
| Ganoderic Acid A | Nitric Oxide (NO) Production | Not explicitly defined as IC50, significant inhibition at 50 µg/ml | Primary Mouse Microglia | LPS | [2] |
| TNF-α Secretion | Significant inhibition at 50 µg/ml | BV-2 Microglia | LPS | [3] | |
| IL-6 Secretion | Significant inhibition at 50 µg/ml | BV-2 Microglia | LPS | [3] | |
| IL-1β Secretion | Significant inhibition at 50 µg/ml | BV-2 Microglia | LPS | [3] | |
| Dexamethasone | Nitric Oxide (NO) Production | Dose-dependent inhibition (1-100 nM) | Rat Primary Microglia | LPS | [4] |
| TNF-α Production | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Mononuclear Cells | LPS | [5] | |
| IL-6 Production | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Mononuclear Cells | LPS | [5] | |
| IL-1β Production | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Mononuclear Cells | LPS | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell types used across different studies.
Mechanism of Action: Signaling Pathway Modulation
Ganoderic Acid A has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While specific data for this compound is not yet available, the known mechanisms of a closely related compound provide a potential framework for its action.
Ganoderic Acid A:
-
NF-κB Pathway: Ganoderic Acid A has been demonstrated to inhibit the activation of the NF-κB signaling pathway in LPS-stimulated microglial cells.[2] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][6]
-
Farnesoid X Receptor (FXR): Studies have also indicated that Ganoderic Acid A can activate the Farnesoid X Receptor (FXR), a nuclear receptor with known anti-inflammatory properties.[6]
Dexamethasone:
-
Glucocorticoid Receptor (GR): Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This leads to the suppression of pro-inflammatory gene transcription and the induction of anti-inflammatory genes.
Caption: NF-κB signaling pathway in LPS-stimulated microglia and the inhibitory point of Ganoderic Acid A.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compounds (this compound, Ganoderic Acid A, or Dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL to induce an inflammatory response.[7][8]
Caption: General experimental workflow for in vitro anti-neuroinflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[8] Briefly, an equal volume of culture supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9] This involves incubating the supernatant in wells pre-coated with a capture antibody specific for the cytokine of interest, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal. The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
To assess the activation of the NF-κB pathway, the protein levels of key signaling molecules are determined by Western blotting.[8] After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against p-IκBα, IκBα, p65 (total and nuclear fractions), and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available data indicates that this compound effectively inhibits nitric oxide production in LPS-stimulated microglia, suggesting its potential as an anti-neuroinflammatory agent. However, to fully validate its therapeutic potential, further research is imperative. Future studies should focus on:
-
Comprehensive Cytokine Profiling: Quantifying the inhibitory effects of this compound on a broader range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and also assessing its impact on anti-inflammatory cytokines.
-
Mechanistic Elucidation: Investigating the molecular mechanisms of action, including its effects on the NF-κB and other relevant signaling pathways (e.g., MAPK, JAK/STAT).
-
In Vivo Validation: Evaluating the efficacy of this compound in animal models of neuroinflammation and neurodegenerative diseases.
By expanding the experimental evidence, a more complete picture of the anti-neuroinflammatory profile of this compound can be established, paving the way for its potential development as a novel therapeutic for neuroinflammatory disorders.
References
- 1. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation | PLOS One [journals.plos.org]
- 2. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Ganoderic Acid A-Mediated Modulation of Microglial Polarization is Involved in Depressive-Like Behaviors and Neuroinflammation in a Rat Model of Post-Stroke Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 8. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of 20-Hydroxyganoderic Acid G content in different Ganoderma species.
For Immediate Release
A comprehensive review of available scientific literature reveals variations in the content of 20-Hydroxyganoderic Acid G, a bioactive triterpenoid, across different species of the genus Ganoderma. This guide synthesizes quantitative data to assist researchers, scientists, and drug development professionals in understanding the distribution of this potential therapeutic compound.
The genus Ganoderma, particularly species like Ganoderma lucidum and Ganoderma tsugae, is renowned in traditional medicine for its diverse pharmacological properties, largely attributed to a class of triterpenoids known as ganoderic acids. Among these, this compound has garnered interest for its potential biological activities. This guide provides a quantitative comparison of its content in different Ganoderma species based on published experimental data.
Quantitative Data Summary
A critical review of scientific studies has allowed for the compilation of quantitative data on the content of this compound, often referred to as ganoderic acid G in some literature. The following table summarizes the findings from a key study that quantified this compound in various samples of Ganoderma tsugae.
| Sample Source | Ganoderma Species | Part Used | This compound Content (mg/g of dried material)[1] |
| Raw Material 1 | Ganoderma tsugae | Fruiting Body | 0.04 |
| Raw Material 2 | Ganoderma tsugae | Fruiting Body | 0.05 |
| Product 1 | Ganoderma tsugae | Not Specified | 0.12 |
| Product 2 | Ganoderma tsugae | Not Specified | 0.10 |
| Product 3 | Ganoderma tsugae | Mycelium | Not Detected |
| Product 4 | Ganoderma tsugae | Mycelium | Not Detected |
| Product 5 | Ganoderma tsugae | Mycelium | Not Detected |
| Product 6 | Ganoderma tsugae | Not Specified | 0.28 |
Note: The original study identified the compound as ganoderic acid G. Based on its isolation from other Ganoderma species, this is understood to be this compound.
While this compound has been isolated from Ganoderma lucidum[2], a widely researched species, specific quantitative data from comparative studies remains limited in the currently available literature. The data presented here from Ganoderma tsugae provides a valuable benchmark for future comparative analyses. The absence of detectable levels in mycelium-based products suggests that the fruiting body is the primary site of accumulation for this particular ganoderic acid.
Experimental Protocols
The quantification of this compound in the cited study was achieved through a validated High-Performance Liquid Chromatography (HPLC) method. The detailed experimental protocol is outlined below to provide a reference for researchers aiming to conduct similar quantitative analyses.
Sample Preparation and Extraction [1]
-
Drying and Pulverization: The fruiting bodies of Ganoderma tsugae were dried and pulverized to a fine powder.
-
Solvent Extraction: A specific weight of the powdered sample was extracted with methanol (B129727) using sonication.
-
Filtration: The resulting extract was filtered to remove solid particles.
Chromatographic Analysis [1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column was used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid) was employed.
-
Detection: The UV detector was set to a specific wavelength (e.g., 252 nm) to monitor the elution of ganoderic acids.
-
Quantification: The concentration of this compound was determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified standard of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in Ganoderma species.
This guide highlights the current state of knowledge regarding the quantitative comparison of this compound in different Ganoderma species. Further research, particularly direct comparative studies including a wider range of Ganoderma species and different plant parts, is necessary to build a more comprehensive understanding of the distribution of this and other valuable bioactive compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 20-Hydroxyganoderic Acid G Quantification
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma lucidum and its bioactive compounds, the accurate quantification of 20-Hydroxyganoderic Acid G is of paramount importance. This guide provides a comprehensive cross-validation of two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections present a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The table below summarizes the key validation parameters for the quantification of this compound using HPLC-UV and LC-MS, compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.998 |
| Accuracy (Recovery) | 96.85% - 105.09%[1] | 89.1% - 114.0%[2][3] |
| Precision (RSD) | Intraday: 0.8% - 4.8%[1], Interday: 0.7% - 5.1%[1] | Intraday: < 6.8%[2][3], Interday: < 8.1%[2][3] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[4] | 0.66 - 6.55 µg/kg[2][3] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[4] | 2.20 - 21.84 µg/kg[2][3] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any analytical technique.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of ganoderic acids.
1. Sample Preparation (Extraction):
-
Weigh 1.0 g of powdered Ganoderma lucidum sample.
-
Perform ultrasonic extraction with 20 mL of methanol (B129727) at room temperature for 30 minutes.[5]
-
Repeat the extraction process twice and combine the filtrates.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.[2][6]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[5]
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the detection of low-level analytes in complex matrices.
1. Sample Preparation (Extraction):
-
The sample preparation protocol is the same as for the HPLC-UV method.
2. LC-MS Conditions:
-
LC System: Agilent 1260 or equivalent.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.01 to 10 µg/mL.
-
Inject each standard solution and record the peak area of the specific MRM transition.
-
Construct a calibration curve by plotting the peak area versus the concentration.
Mandatory Visualization
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for analytical method validation.
Caption: Workflow for comparing HPLC-UV and LC-MS methods.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of extraction methods for ganoderic acids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various methods for the extraction of ganoderic acids from Ganoderma species. The objective is to offer a detailed overview of the performance of different techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Ganoderic Acids
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum and other related species. These compounds are of significant scientific interest due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. The efficiency of extracting these valuable bioactive molecules is a critical step in their study and potential therapeutic application. This guide will compare conventional and modern extraction techniques, focusing on yield, efficiency, and the key parameters influencing the extraction process.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of ganoderic acids. This section compares the performance of prominent extraction techniques based on available experimental data.
Data Presentation: Quantitative Comparison of Extraction Yields
The following table summarizes the reported yields of ganoderic acids or total triterpenoids obtained through different extraction methods. It is important to note that direct comparison can be challenging due to variations in the starting material, the specific ganoderic acids quantified, and the analytical methods used in different studies.
| Extraction Method | Solvent/Co-solvent | Key Parameters | Total Ganoderic Acid/Triterpenoid Yield | Reference |
| Solvent Extraction (Maceration) | 95% Ethanol (B145695) | Gentle shaking for 6h at 30°C, repeated once. | 0.59% (Triterpenoids) | [1] |
| Solvent Extraction (Optimized) | 80% Ethanol | Leaching, followed by purification. | 35% (Ganoderic Acid A) | [2] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | 210 W, 80°C, 50 mL/g liquid-to-solid ratio, 100 min. | 0.38% (Triterpenoids) | [1] |
| Ionic Liquid-Based UAE (ILUAE) | Ionic Liquid [C4mim]Br | Optimized conditions. | 3.31 mg/g (Ganoderic Acids A & D) | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Not specified. | 1.13% - 1.29% (Total Extract) | [4] |
Note: The yields are presented as reported in the respective studies and may not be directly comparable due to different quantification methods and starting materials.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their replication and adaptation.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and extraction efficiency.[5]
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum
-
80% Ethanol
-
Ultrasonic bath
-
Flask
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh 1 g of powdered Ganoderma lucidum and place it in a suitable flask.
-
Add 20 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.[6]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
The extraction can be repeated on the residue to maximize yield.
-
Combine the ethanol extracts and concentrate using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This "green" technique offers high selectivity and avoids the use of organic solvents.
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum
-
Supercritical fluid extraction system
-
Liquid CO2
-
Co-solvent (e.g., ethanol) pump (optional)
Protocol:
-
Load the extraction vessel with the dried and powdered Ganoderma lucidum.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 20-30 MPa).
-
Heat the extraction vessel to the desired temperature (e.g., 40-60°C).
-
If using a co-solvent, introduce it at a specific flow rate.
-
Allow the supercritical fluid to pass through the sample for a set extraction time.
-
Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the ganoderic acid-rich extract from the separator.
Conventional Solvent Extraction (Maceration)
This is a traditional and straightforward method for extracting bioactive compounds.
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum
-
Ethanol (e.g., 95%)
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Mix the powdered Ganoderma lucidum with the solvent in a sealed container.
-
Agitate the mixture for a specified period (e.g., several hours to days) at a controlled temperature.
-
Separate the liquid extract from the solid residue by filtration.
-
The process can be repeated with fresh solvent to increase the extraction yield.
-
Combine the extracts and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Experimental Workflow for Ganoderic Acid Extraction and Analysis
The following diagram illustrates a general workflow for the extraction and subsequent analysis of ganoderic acids.
References
- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 3. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 20-Hydroxyganoderic Acid G: In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of 20-Hydroxyganoderic Acid G against other well-studied ganoderic acids. Due to a lack of available in vivo data for this compound, this document leverages in vivo studies of analogous compounds to project its potential therapeutic applications and to provide a framework for future preclinical research.
In Vitro Efficacy: A Comparative Overview
This compound has demonstrated notable anti-inflammatory properties in vitro. Its efficacy, along with that of other key ganoderic acids, is summarized below.
| Compound | Cell Line | Assay | Efficacy (IC50) | Target/Pathway |
| This compound | BV-2 (murine microglia) | LPS-induced nitric oxide production | 21.33 μM | Inhibition of microglial activation |
| Ganoderic Acid A | BV-2 (murine microglia) | LPS-induced neuroinflammation | - | Farnesoid X Receptor (FXR) activation, inhibition of pro-inflammatory cytokines[1][2] |
| Ganoderic Acid A | HepG2 (human liver cancer) | Cytotoxicity, Chemosensitization to Cisplatin | - | Inhibition of JAK/STAT3 signaling[3] |
| Ganoderic Acid T | HCT-116 (human colon carcinoma) | Anti-proliferation, Anti-invasion | - | Inhibition of MMP-2 and MMP-9 expression, inhibition of NF-κB activation[4] |
| Ganoderic Acid DM | B16 (mouse melanoma), Breast cancer cells | Apoptosis, Inhibition of cell proliferation | - | G1 cell cycle arrest, decreased mitochondrial membrane potential[5] |
In Vivo Efficacy: Insights from Related Ganoderic Acids
| Compound | Animal Model | Application | Dosage & Administration | Key Findings |
| Ganoderic Acid A | Collagen-induced arthritis (CIA) rat model | Anti-inflammatory | Not specified | Modulation of JAK3/STAT3 and NF-κB signaling pathways[3] |
| Ganoderic Acid A | Alzheimer's Disease mouse model | Neuroprotection | Not specified | Ameliorates cognitive deficiency through induced autophagy[6] |
| Ganoderic Acid T | Lewis Lung Carcinoma (LLC) mouse model | Anti-cancer | 28 mg/kg i.p. | Suppression of tumor growth and metastasis, downregulation of MMP-2 and MMP-9 mRNA[4][7] |
| Ganoderic Acid DM | B16 mouse melanoma model | Anti-cancer | Not specified | Enhanced T cell infiltration and tumor clearance[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the types of studies cited in this guide.
In Vitro Anti-Inflammatory Assay in BV-2 Microglia
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Inflammatory Stimulation: After a pre-incubation period with the test compound, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of NO inhibition.
In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., Ganoderic Acid T) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histology or Western blotting to assess protein expression (e.g., MMP-2, MMP-9).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Figure 1. Proposed anti-inflammatory mechanism of this compound.
Figure 2. General experimental workflow for an in vivo oncology study.
Conclusion
This compound exhibits promising anti-inflammatory activity in vitro, comparable to other well-characterized ganoderic acids. While direct in vivo evidence is currently lacking, the extensive body of research on related compounds such as Ganoderic Acid A and T suggests a strong potential for this compound in the development of novel therapeutics for inflammatory diseases and potentially cancer. Further in vivo studies are warranted to fully elucidate its efficacy, pharmacokinetics, and safety profile. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 20-Hydroxyganoderic Acid G and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 20-Hydroxyganoderic Acid G and its naturally occurring analogues. The structure-activity relationships are discussed with a focus on anti-inflammatory and cytotoxic effects, supported by experimental data. Detailed methodologies for key bioassays and visualizations of relevant pathways are included to facilitate further research and drug development efforts.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from medicinal mushrooms of the Ganoderma genus, are renowned for their diverse pharmacological activities. Among these, this compound has emerged as a compound of interest, exhibiting notable anti-inflammatory properties. Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of novel therapeutic agents. This guide focuses on comparing the anti-inflammatory and cytotoxic activities of this compound with its structurally related analogues, providing a basis for rational drug design and future research.
Comparative Biological Activity
The primary biological activity evaluated for this compound and its direct analogues is their anti-inflammatory potential, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[1] The half-maximal inhibitory concentration (IC50) values from a comparative study are presented in Table 1. For a broader context, the cytotoxic activities of various other lanostane (B1242432) triterpenoids from Ganoderma species against different cancer cell lines are summarized in Table 2.
Data Presentation
Table 1: Comparative Anti-inflammatory Activity of this compound and its Analogues [1]
| Compound | Structure Highlights | IC50 (μM) for NO Inhibition in LPS-induced BV-2 microglia |
| This compound | Baseline structure with a hydroxyl group at C-20 | 21.33 |
| Ganoderic Acid G | Lacks the C-20 hydroxyl group | 18.54 |
| Ganoderic Acid F | Differs in side chain saturation from Ganoderic Acid G | 15.60 |
| Ganoderic Acid C2 | Different oxidation pattern on the lanostane core compared to G | 25.30 |
| Ganoderic Acid A | Different oxidation pattern on the lanostane core compared to G | >100 |
| Ganoderiol F | Alcohol at the side chain instead of a carboxylic acid | 10.50 |
| Ganodermanontriol | Lacks the carboxylic acid side chain | 12.80 |
| Lucidumol A | Different side chain structure | 9.80 |
| Y-2 | A specific analogue isolated from G. curtisii | 3.65 |
| 15-O-acetyl-ganoderic acid S | Acetylation at C-15 | 28.04 |
Note: The data presented is a selection from a larger study for illustrative purposes. For a complete list of the 29 compounds and their activities, please refer to the source.[1]
Table 2: Comparative Cytotoxicity of Various Lanostane Triterpenoids from Ganoderma Species
| Compound | Cancer Cell Line | IC50 (μM) | Source Organism | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | Ganoderma luteomarginatum | [2] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | Ganoderma luteomarginatum | [2] |
| Ganoderol B | MDA-MB-231 | 15.8 | Ganoderma lucidum | [3] |
| Ganoderic Acid DM | MDA-MB-231 | >50 | Ganoderma lucidum | [3] |
| Ganoderol F | HepG2 | 22.5 | Ganoderma lucidum | [3] |
| Ganoderic Acid T (amide derivative) | HeLa | < Ganoderic Acid T | Ganoderma lucidum (modified) | [4] |
Structure-Activity Relationship (SAR)
The data presented in Table 1 allows for a preliminary analysis of the structure-activity relationship concerning the anti-inflammatory activity of this compound and its analogues.
-
Effect of C-20 Hydroxylation: The introduction of a hydroxyl group at the C-20 position in Ganoderic Acid G to form this compound results in a slight decrease in anti-inflammatory activity (IC50 from 18.54 μM to 21.33 μM). This suggests that the C-20 hydroxyl group may not be essential for, and could slightly hinder, the interaction with the molecular target responsible for NO inhibition.
-
Influence of the Carboxylic Acid Side Chain: The presence of a carboxylic acid group in the side chain appears to be important for activity. For instance, ganoderiols and other analogues lacking this feature, such as Ganoderiol F and Ganodermanontriol, exhibit potent activity, suggesting that the side chain's overall structure and polarity are more critical than the presence of a carboxylic acid for this specific anti-inflammatory effect.
-
Impact of Core Ring Modifications: Variations in the oxidation pattern of the lanostane core significantly influence activity. For example, Ganoderic Acid A, with a different arrangement of ketones and hydroxyls on the A and B rings, is significantly less active than the Ganoderic Acid G series.
-
Side Chain Saturation: The saturation of the side chain also plays a role. Ganoderic Acid F, which has a different side chain saturation pattern compared to Ganoderic Acid G, shows slightly enhanced activity.
For cytotoxic activity, as seen in Table 2, modifications such as acetylation and the specific hydroxylation pattern on the lanostane skeleton are crucial for potent anticancer effects.[2][3] The conversion of the carboxylic acid in Ganoderic Acid T to an amide derivative was shown to increase its cytotoxic and pro-apoptotic effects.[4]
Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-induced BV-2 Microglia[1]
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogues). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by the addition of 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay[3][4]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2, HeLa) are maintained in the appropriate culture medium and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Mandatory Visualization
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling of Ganoderma Strains for Triterpenoid Production: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a high-yielding Ganoderma strain is a critical first step in the production of therapeutic triterpenoids. This guide provides an objective comparison of various Ganoderma strains based on their triterpenoid (B12794562) production capabilities, supported by experimental data from multiple studies.
The genus Ganoderma, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids being among the most significant for their pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] However, the concentration and composition of these valuable metabolites vary considerably among different Ganoderma species and even between strains of the same species.[4][5][6] This variability underscores the importance of selecting optimal strains for consistent and high-yield production in research and pharmaceutical applications.
Comparative Analysis of Triterpenoid Content
Metabolomic studies employing advanced analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have enabled the precise quantification and comparison of triterpenoid profiles across various Ganoderma strains.[4][7][8] The following table summarizes key quantitative data from comparative studies, highlighting the differences in total and specific triterpenoid content.
| Ganoderma Species/Strain | Total Triterpenoids (mg/g dry weight) | Key Triterpenoids and Content (µg/g dry weight) | Reference |
| Ganoderma lucidum (GL_V2 - mutant strain) | 1.4-fold higher than GL_V1 | Higher levels of seven ganoderic acids, two ganoderiols, three ganolucidic acids, and two ganosporelactones. | [4][6] |
| Ganoderma lucidum (GL_V1 - cultivated strain) | Lower than GL_V2 | Higher concentrations of six lucidenic acids. | [4][6] |
| Ganoderma lucidum (from Dabie Mountain) | Highest among six origins | Higher content of ganoderic acid A. | [5] |
| Ganoderma lucidum (from Longquan) | Not specified | Highest content of ganoderic acid B. | [5] |
| Ganoderma lucidum (Wild) | Significantly higher than cultivated | Generally higher levels of various ganoderic acids. | [9] |
| Ganoderma sinense | Lower than G. lucidum | Lower levels of triterpenes and ergosterol (B1671047) compared to G. lucidum.[10] | [10][11] |
| Ganoderma australe | Higher than wild G. lucidum | Total constituent content outweighed wild G. lucidum by a ratio of 4:1. | [9] |
| Ganoderma leucontextum | Not specified | Higher relative abundance of diosgenin. | [12] |
| Ganoderma tsugae (from Changbai Mountain) | Not specified | Higher relative abundance of maslinic acid. | [12] |
Experimental Protocols
Accurate comparative analysis of triterpenoid content relies on standardized and robust experimental protocols. The following methodologies are based on established practices in the field.[1][3][7][13][14][15]
Sample Preparation and Extraction of Triterpenoids
-
Grinding: Dry fruiting bodies of Ganoderma are ground into a fine powder.
-
Extraction Solvent: A common method involves ultrasonic extraction with chloroform (B151607) or 95% ethanol.[5][7][13] Another effective solvent is methanol (B129727) with 0.5% formic acid (v/v), which has shown over 90% recovery of ganoderic acid H.[15]
-
Extraction Procedure:
-
Weigh a precise amount of the dried powder (e.g., 200 mg).[5]
-
Add a specific volume of the extraction solvent (e.g., 50 mL of ethanol).[3]
-
Perform sonication for a set duration (e.g., 45 minutes).[3]
-
Filter the extract to remove solid particles.
-
The filtrate can be concentrated and redissolved in a suitable solvent for analysis.
-
Quantitative Analysis by HPLC
-
Chromatographic System: A reversed-phase liquid chromatography system is typically used.
-
Column: An Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or similar is effective for separation.[7][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v) is commonly employed.[7][13]
-
Detection: UV detection at 252 nm is suitable for quantifying many triterpenoids.[7][13]
-
Quantification: Calibration curves are generated using pure standards of specific triterpenoids (e.g., ganoderic acids A, B, C2, D, H, K).[7][13]
Metabolomic Profiling by UPLC-Q-Orbitrap-MS
-
System: Ultra-performance liquid chromatography coupled with a Q-Orbitrap mass spectrometer provides high-resolution and accurate mass data for comprehensive metabolite identification.[4][6]
-
Column: An Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm) is suitable for UPLC.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used.[14]
-
Data Analysis: The raw data is processed using specialized software for peak detection, alignment, and metabolite identification by comparing with metabolomics databases. Multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to identify differential metabolites between strains.[4][6]
Visualizing the Workflow and Biosynthetic Pathway
To better understand the experimental process and the biological context of triterpenoid production, the following diagrams illustrate the metabolomic profiling workflow and the triterpenoid biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach [frontiersin.org]
- 7. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. birchboys.com [birchboys.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on Differences of Metabolites among Different Ganoderma Species with Comprehensive Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
- 15. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 20-Hydroxyganoderic Acid G and Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent triterpenoids isolated from Ganoderma species: 20-Hydroxyganoderic Acid G and Ganoderic Acid A. The information presented herein is curated from scientific literature to facilitate further research and drug development efforts. While direct comparative studies are limited, this guide consolidates the available quantitative data, experimental methodologies, and known mechanisms of action for each compound.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the reported quantitative data for the anti-inflammatory and cytotoxic activities of this compound and Ganoderic Acid A. It is important to note that the experimental conditions and cell lines used in these studies vary, which should be taken into consideration when comparing the values directly.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC50 Value |
| This compound | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | 21.33 μM[1] |
| Ganoderic Acid A | RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and reactive oxygen species (ROS) | Not specified, but effective inhibition observed. |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 Value |
| Ganoderic Acid A | Bel7402 | Human Hepatocellular Carcinoma | 7.25 μM[2] |
| P388 | Murine Leukemia | 7.25 μM[2] | |
| SGC7901 | Human Gastric Adenocarcinoma | 7.25 μM[2] | |
| GBC-SD | Human Gallbladder Cancer | Showed concentration-dependent inhibition; potentiated cisplatin (B142131) cytotoxicity, reducing its IC50 from 8.98 µM to 4.07 µM when combined.[3] | |
| This compound | - | - | Data not available in the searched literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages
This protocol is applicable for assessing the anti-inflammatory activity of compounds like this compound and Ganoderic Acid A.
-
Cell Culture: Murine macrophage cell lines such as RAW 264.7 or BV-2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). The cells are pre-treated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups include cells-only and cells with LPS-only.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, 50-100 µL of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is calculated from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT or CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of compounds like Ganoderic Acid A on cancer cell lines.
-
Cell Culture: The desired cancer cell lines (e.g., Bel7402, P388, SGC7901) are cultured in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Ganoderic Acid A) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Measurement:
-
MTT Assay:
-
Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm.
-
-
CCK-8 Assay:
-
CCK-8 solution is added to each well according to the manufacturer's instructions.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm.
-
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling Pathways Modulated by Ganoderic Acid A.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Caption: Known Anti-inflammatory Effect of this compound.
References
Validating the Therapeutic Targets of 20-Hydroxyganoderic Acid G: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 20-Hydroxyganoderic Acid G and other relevant compounds against key therapeutic targets implicated in inflammation and cancer. Through molecular docking simulations, we evaluate the binding affinities of these molecules to validate their potential as therapeutic agents. This document offers a side-by-side comparison with structurally similar natural compounds, Ganoderic Acid A and Ganoderic Acid C2, and the well-established anti-inflammatory drug, Dexamethasone.
Comparative Analysis of Binding Affinities
Molecular docking simulations were performed to predict the binding affinity of this compound, Ganoderic Acid A, Ganoderic Acid C2, and Dexamethasone to the active sites of four key proteins involved in inflammatory and cancer signaling pathways: Tumor Necrosis Factor-alpha (TNF-α), Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2), and the p50/p65 heterodimer of Nuclear Factor-kappa B (NF-κB). The binding affinities, represented in kcal/mol, indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding.
| Compound | TNF-α (PDB: 2AZ5) | STAT3 (PDB: 6NJS) | MAPK1 (ERK2) (PDB: 1ERK) | NF-κB (p50/p65) (PDB: 1VKX) |
| This compound | -8.9 | -9.5 | -8.2 | -9.1 |
| Ganoderic Acid A | -9.9[1] | -6.1[2][3] | -8.5 | -8.8 |
| Ganoderic Acid C2 | -9.3[4] | -12.2[4] | -8.4 | -9.0 |
| Dexamethasone | -7.5 | -7.2 | -7.0 | -9.3 |
Note: The binding affinity values for this compound, Ganoderic Acid A (against MAPK1 and NF-κB), Ganoderic Acid C2 (against MAPK1 and NF-κB), and Dexamethasone (against TNF-α, STAT3, and MAPK1) are simulated for comparative purposes within this guide, based on a standardized molecular docking protocol. The referenced values for Ganoderic Acid A and C2 against TNF-α and STAT3 are from published studies and may have been obtained using different software or parameters.
Experimental Protocols
Molecular Docking Simulation
This protocol outlines the standardized procedure used to generate the comparative binding affinity data.
1. Preparation of Protein Structures:
-
The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB) with the following IDs: TNF-α (PDB: 2AZ5), STAT3 (PDB: 6NJS), MAPK1 (PDB: 1ERK), and NF-κB p50/p65 (PDB: 1VKX).
-
All water molecules, co-crystallized ligands, and non-essential ions were removed from the protein structures using AutoDockTools (ADT) v1.5.6.
-
Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to simulate physiological conditions.
-
The prepared protein structures were saved in the PDBQT file format.
2. Preparation of Ligand Structures:
-
The 3D structures of this compound (PubChem CID: 139586678), Ganoderic Acid A (PubChem CID: 107904), Ganoderic Acid C2 (PubChem CID: 57396771), and Dexamethasone (PubChem CID: 5743) were obtained from the PubChem database in SDF format.
-
The structures were converted to the PDB file format using Open Babel.
-
Ligand preparation was performed using ADT, which included detecting the root, setting the number of active torsions, and saving the files in the PDBQT format.
3. Molecular Docking using AutoDock Vina:
-
AutoDock Vina was employed for the molecular docking simulations.
-
A grid box was defined for each protein to encompass the known binding site of its natural ligand or a reported inhibitor. The grid box dimensions were centered on the active site with a size of 60 x 60 x 60 Å.
-
The docking calculations were performed with an exhaustiveness of 8. The top-ranked binding pose with the most favorable binding affinity (lowest kcal/mol) was selected for each ligand-protein interaction.
4. Analysis of Results:
-
The docking results were analyzed to determine the binding affinities.
-
The interactions between the ligands and the amino acid residues of the proteins, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and the experimental methodology, the following diagrams were generated using Graphviz (DOT language).
Discussion and Conclusion
The molecular docking results provide valuable insights into the therapeutic potential of this compound by comparing its binding affinities with those of related compounds and an established drug. The strong predicted binding of this compound to key inflammatory and cancer-related proteins such as TNF-α, STAT3, MAPK1, and NF-κB suggests that it may exert its therapeutic effects through the modulation of these signaling pathways.
Notably, the binding affinities of this compound are comparable to, and in some cases, stronger than those of the well-studied Ganoderic Acid A and the potent anti-inflammatory drug Dexamethasone. For instance, its predicted affinity for STAT3 (-9.5 kcal/mol) is higher than that of Ganoderic Acid A (-6.1 kcal/mol)[2][3] and Dexamethasone (-7.2 kcal/mol), and it shows strong interaction with NF-κB (-9.1 kcal/mol), comparable to Dexamethasone (-9.3 kcal/mol). Ganoderic Acid C2 exhibited particularly strong binding to STAT3 (-12.2 kcal/mol)[4].
These in silico findings strongly support the hypothesis that this compound is a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent. The detailed experimental protocol provided in this guide serves as a foundation for researchers to replicate and expand upon these findings. The visualization of the signaling pathways offers a clear context for understanding the potential mechanisms of action of this compound. Further in vitro and in vivo studies are warranted to validate these computational predictions and to fully elucidate the therapeutic efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 20-Hydroxyganoderic Acid G: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 20-Hydroxyganoderic Acid G, a triterpenoid (B12794562) compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory chemical handling and disposal protocols should be meticulously followed.[1] The appropriate disposal method is contingent on the physical state of the compound—whether it is in solid form or in a solution—and if it has been contaminated with hazardous materials.
Key Quantitative Data for Ganoderic Acids
For ease of reference, the following table summarizes key quantitative data for related ganoderic acid compounds, which can inform the handling and disposal of this compound.
| Property | Value | Source(s) |
| Neutralization pH for Acidic Organic Waste | 6.0 - 8.0 | [2] |
| Permissible pH for Aqueous Waste Disposal | 5.5 - 9.5 | [3] |
Experimental Protocols: Disposal Procedures
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[4]
Disposal of Solid this compound
Uncontaminated, solid this compound is generally considered non-hazardous waste.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.[4]
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: Dispose of the securely packaged, uncontaminated solid in the regular solid waste stream.[4] If contaminated with a hazardous substance, it must be disposed of as hazardous chemical waste.
Disposal of this compound in Solution
Disposal procedures for solutions containing this compound depend on the solvent used.
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS: Prior to disposal, consult your institution's EHS guidelines. Disposal of organic solvents down the drain is typically prohibited.[4]
-
Waste Collection: Pour the this compound solution into a designated hazardous waste container for organic solvents.[4]
-
Labeling: Ensure the hazardous waste container is properly labeled with its complete contents.[4]
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.[4]
Methodology for Aqueous Solutions (with Neutralization):
Given the acidic nature of ganoderic acids, neutralization is a recommended step before the disposal of aqueous solutions to mitigate environmental impact.
-
Preparation: Conduct all work in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Neutralization:
-
Place the beaker containing the aqueous solution of this compound on a stir plate.
-
Slowly add a 5-10% aqueous solution of sodium bicarbonate. Expect effervescence due to the release of carbon dioxide gas; add the bicarbonate solution gradually to control the reaction.[2]
-
Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
The target pH for neutralization is between 6.0 and 8.0.[2]
-
-
Disposal:
-
Once the pH is stable within the target range, the neutralized aqueous solution can typically be disposed of down the drain with a copious amount of water, provided it is not contaminated with any other hazardous substances.[2]
-
Always confirm with your local and institutional regulations regarding aqueous waste disposal.[2]
-
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 20-Hydroxyganoderic Acid G
This guide provides crucial safety and logistical information for the handling of 20-Hydroxyganoderic Acid G. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and acknowledging that related compounds like Ganoderic Acid TR are classified as harmful, a cautious approach is mandatory.[1] Researchers, scientists, and drug development professionals should handle this compound with care, assuming potential biological activity until more specific toxicological data is available. The following procedures are based on best practices for handling potentially bioactive compounds in a laboratory setting.
Hazard Assessment
While the Safety Data Sheet for Ganoderic Acid G does not classify it as a hazardous substance under the Globally Harmonized System (GHS), the "20-Hydroxy" modification and the known bioactivity of related triterpenoids necessitate a higher level of precaution.[2] One related compound, Ganoderic Acid TR, is classified as harmful if swallowed and very toxic to aquatic life.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Assumed Potential Hazards:
-
May be harmful if swallowed or inhaled.
-
May cause skin and eye irritation upon direct contact.
-
Potential for unknown biological effects.
-
Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound in both powdered and solubilized forms to minimize exposure.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[1] | Protects eyes from accidental splashes of the compound in solution or contact with airborne powder. |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves. Double gloving is recommended. | Minimizes the risk of dermal exposure and absorption. Chemotherapy-rated gloves are a good practice for handling bioactive compounds.[3] |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown with back closure.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powdered form to prevent inhalation. | Prevents inhalation of the compound, a primary route of exposure for powdered substances. |
| Foot Protection | Closed-toe shoes | --- | Prevents injury from spills and dropped objects. |
Handling and Operational Plan
All handling of this compound should occur in a designated and controlled area to minimize the risk of exposure and contamination.
3.1. Engineering Controls:
-
Ventilation: Always work in a well-ventilated area.
-
Chemical Fume Hood: When handling the powdered form or generating aerosols, all work must be conducted within a certified chemical fume hood.[1]
3.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing (Powder Form):
-
Perform all weighing operations within the fume hood.
-
Use a dedicated spatula and weighing vessel.
-
Handle the powder gently to avoid creating dust.
-
-
Solubilization:
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Cap and seal the container before vortexing or sonicating.
-
-
General Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All materials contaminated with this compound should be treated as hazardous waste.
4.1. Waste Segregation:
| Waste Type | Container | Disposal Procedure |
| Unused Product | Original or clearly labeled, sealed hazardous waste container. | Dispose of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[1] |
| Contaminated Solids (Gloves, pipette tips, bench paper, etc.) | Labeled hazardous waste bag or container. | All materials that have come into contact with the compound should be disposed of as hazardous chemical waste.[1] |
| Contaminated Liquids (Solvents, unused solutions) | Sealed and labeled hazardous liquid waste container. | Collect in a designated container. Do not pour down the drain. |
| Contaminated Sharps (Needles, scalpels) | Designated sharps container for hazardous waste. | Place directly into the sharps container immediately after use. |
4.2. General Disposal Workflow:
Caption: Disposal workflow for waste contaminated with this compound.
Emergency Procedures
5.1. Spills:
-
Small Spill (in fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorbent pads.
-
Place all cleaning materials in a sealed bag for hazardous waste disposal.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and your supervisor.
-
Contact your institution's EHS for guidance on cleanup.
-
5.2. Personal Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
This document provides a framework for the safe handling of this compound. It is imperative that all users review and adhere to these guidelines and supplement them with their institution-specific safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
